Product packaging for 4-Butyl-1,2-dihydroquinoline-2-one(Cat. No.:CAS No. 647836-38-2)

4-Butyl-1,2-dihydroquinoline-2-one

Cat. No.: B12594155
CAS No.: 647836-38-2
M. Wt: 201.26 g/mol
InChI Key: PWWTZCBBKTZBKW-UHFFFAOYSA-N
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Description

4-Butyl-1,2-dihydroquinoline-2-one is a useful research compound. Its molecular formula is C13H15NO and its molecular weight is 201.26 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO B12594155 4-Butyl-1,2-dihydroquinoline-2-one CAS No. 647836-38-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

647836-38-2

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

4-butyl-1H-quinolin-2-one

InChI

InChI=1S/C13H15NO/c1-2-3-6-10-9-13(15)14-12-8-5-4-7-11(10)12/h4-5,7-9H,2-3,6H2,1H3,(H,14,15)

InChI Key

PWWTZCBBKTZBKW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)NC2=CC=CC=C21

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Butyl-1,2-dihydroquinoline-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 4-butyl-1,2-dihydroquinoline-2-one, a quinolone derivative of interest in medicinal chemistry and drug discovery. The synthesis is based on the well-established Knorr quinoline synthesis, a reliable method for the preparation of 2-quinolones. This document details the synthetic route, including a plausible two-step experimental protocol, and presents the expected quantitative data and characterization methods.

Introduction to this compound

Quinolone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous antibacterial, antifungal, and anticancer agents.[1][2][3] The introduction of an alkyl substituent at the C4-position, such as a butyl group, can significantly influence the compound's lipophilicity and biological activity. This compound, also known as 4-butylcarbostyril, is a derivative that holds potential for further investigation in drug development programs. While specific biological activities for this exact compound are not extensively documented in publicly available literature, related quinolone structures exhibit a range of antimicrobial and cytotoxic effects.[2][4]

Proposed Synthesis Pathway: The Knorr Quinoline Synthesis

The most logical and established method for the synthesis of 4-substituted-2-quinolones is the Knorr quinoline synthesis. This reaction involves the intramolecular cyclization of a β-ketoanilide in the presence of a strong acid.[1][5][6] The overall pathway to this compound can be envisioned as a two-step process:

  • Formation of the β-ketoanilide intermediate: Aniline is reacted with a suitable β-ketoester, in this case, ethyl 3-oxohexanoate, to form the N-phenyl-3-oxohexanamide intermediate.

  • Acid-catalyzed cyclization: The β-ketoanilide intermediate is then treated with a strong acid, such as polyphosphoric acid (PPA), to induce intramolecular electrophilic aromatic substitution, followed by dehydration to yield the final this compound.

The following diagram illustrates this proposed synthetic workflow.

Synthesis_Workflow cluster_step1 Step 1: β-Ketoanilide Formation cluster_step2 Step 2: Knorr Cyclization Aniline Aniline Intermediate N-phenyl-3-oxohexanamide Aniline->Intermediate Reaction BetaKetoester Ethyl 3-oxohexanoate BetaKetoester->Intermediate Acid Polyphosphoric Acid (PPA) Product This compound Acid->Product Intermediate_ref N-phenyl-3-oxohexanamide Intermediate_ref->Product Cyclization Logical_Relationship Start Starting Materials (Aniline, Butyryl Chloride, Meldrum's Acid) Precursor β-Ketoester Synthesis (Ethyl 3-oxohexanoate) Start->Precursor Intermediate β-Ketoanilide Formation (N-phenyl-3-oxohexanamide) Precursor->Intermediate Cyclization Knorr Cyclization Intermediate->Cyclization Product Final Product (this compound) Cyclization->Product Aniline_node Aniline Aniline_node->Intermediate

References

physicochemical properties of 4-Butyl-1,2-dihydroquinoline-2-one

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of 4-Substituted 1,2-Dihydroquinoline-2-ones

Introduction

The 1,2-dihydroquinoline-2-one scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science.[1] These compounds, also known as 2-quinolones, are structural isomers of 4-quinolones and isosteres of coumarins.[2] The addition of substituents, such as an alkyl group at the C-4 position, can significantly modulate the molecule's physicochemical properties and biological activity.[3] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing core physicochemical data, detailed experimental protocols for synthesis, and insights into relevant biological signaling pathways.

Physicochemical Properties of 1,2-Dihydroquinoline-2-one

The following table summarizes the known physicochemical properties of the parent compound, 1,2-dihydroquinoline-2-one. The presence of a 4-butyl group is expected to increase the molecular weight and logP, while likely decreasing the melting point and water solubility due to the introduction of a nonpolar aliphatic chain.

PropertyValueSource(s)
Molecular Formula C₉H₇NO[4][5]
Molecular Weight 145.16 g/mol [4][6]
Appearance White to pale yellow crystalline solid[4]
Melting Point 199.5 - 206 °C[4][5]
Boiling Point 244 °C[4]
Solubility - Insoluble in water.- Soluble in ethanol, methanol, chloroform, toluene.[4]
Predicted Water Solubility 2.45 mg/mL[7]
Predicted logP 1.3 - 1.51[6][7]
Predicted pKa (Acidic) 13.95[7]

Experimental Protocols

Synthesis of 4-Substituted-1,2-Dihydroquinolines

A general and efficient method for synthesizing 4-substituted-1,2-dihydroquinolines involves the gold-catalyzed intramolecular hydroarylation of N-propargylanilines.[8] This protocol can be adapted for the synthesis of 4-butyl-1,2-dihydroquinoline-2-one by starting with the appropriate N-protected N-(hept-2-yn-1-yl)aniline.

Materials:

  • N-Ethoxycarbonyl-N-(hept-2-yn-1-yl)aniline (starting material)

  • Dichloromethane (CH₂Cl₂)

  • JohnPhosAu(CH₃CN)SbF₆ (catalyst)

  • Carousel Tube Reactor or similar sealed reaction vessel

  • Magnetic stirrer

  • TLC plates

  • Rotary evaporator

Procedure:

  • A Carousel Tube Reactor equipped with a magnetic stirring bar is charged with the starting N-alkynylcarbamate (1 equivalent).

  • Dichloromethane is added as the solvent (approx. 0.175 M concentration).

  • The gold catalyst, JohnPhosAu(MeCN)SbF₆, is added (0.04 equivalents).[8]

  • The tube is sealed, and the reaction mixture is stirred vigorously at 80 °C.

  • The reaction progress is monitored by Thin-Layer Chromatography (TLC) until the starting material is completely consumed.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product is then purified by column chromatography on silica gel to isolate the 4-butyl-1,2-dihydroquinoline derivative.

The following diagram illustrates the general workflow for this synthesis.

G start_mat Starting Material (N-alkynylcarbamate) reaction_vessel Reaction Vessel (CH₂Cl₂, Gold Catalyst, 80°C) start_mat->reaction_vessel 1. Add reagents monitoring Reaction Monitoring (TLC) reaction_vessel->monitoring 2. Stir & Heat monitoring->reaction_vessel Check progress workup Workup (Cooling, Solvent Removal) monitoring->workup 3. Reaction complete purification Purification (Column Chromatography) workup->purification 4. Isolate crude product Final Product (4-Alkyl-1,2-dihydroquinoline) purification->product 5. Purify

Caption: General experimental workflow for synthesis.

Biological Context: The Quinolone Signaling Pathway

While the specific biological activity of this compound is not defined, structurally related 2-alkyl-4-quinolones are crucial signaling molecules in the quorum-sensing (QS) system of the bacterium Pseudomonas aeruginosa.[9][10] This system allows bacteria to coordinate gene expression in a cell-density-dependent manner, regulating virulence and biofilm formation.[11]

The key pathway involves the biosynthesis of 2-alkyl-4-quinolones (AQs), also known as 4-hydroxy-2-alkylquinolines (HAQs). The biosynthesis begins with anthranilic acid, which is converted via the enzymes encoded by the pqsA-E operon into various AQs.[10][11] One of the primary products, 2-heptyl-4-quinolone (HHQ), acts as a precursor molecule.[11] HHQ is released by bacterial cells and can be taken up by other cells in the population.[11] Inside the cell, the enzyme PqsH converts HHQ into the potent signaling molecule 2-heptyl-3-hydroxy-4-quinolone (PQS), also known as the "Pseudomonas Quinolone Signal".[10][12] PQS then activates the transcriptional regulator PqsR (MvfR), leading to the expression of virulence-related genes.[12]

This intercellular communication pathway, where one cell releases a precursor (HHQ) that is converted by a neighboring cell into the final signal (PQS), represents a sophisticated method of population-wide coordination.[11]

G cluster_cell1 Bacterial Cell 1 cluster_cell2 Bacterial Cell 2 anthranilic_acid Anthranilic Acid pqsA_E pqsA-E Operon Enzymes anthranilic_acid->pqsA_E Biosynthesis hhq_inside HHQ (2-heptyl-4-quinolone) pqsA_E->hhq_inside hhq_uptake HHQ (uptake) hhq_inside->hhq_uptake Release & Intercellular Transport pqsH PqsH Enzyme hhq_uptake->pqsH Conversion pqs PQS Signal (2-heptyl-3-hydroxy-4-quinolone) pqsH->pqs pqsR PqsR (MvfR) Regulator pqs->pqsR Activation pqs->pqsR Signal Binding & Activation virulence Virulence Gene Expression pqsR->virulence

Caption: The HHQ/PQS quorum sensing signaling pathway.

References

Biological Activity Screening of 4-Butyl-1,2-dihydroquinoline-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities. This technical guide provides a comprehensive overview of the potential biological activities of 4-Butyl-1,2-dihydroquinoline-2-one, based on extensive literature analysis of structurally related analogs. It outlines detailed experimental protocols for screening its anticancer, antimicrobial, and antioxidant properties. Furthermore, this document presents key data from related compounds in structured tables and utilizes diagrams to illustrate experimental workflows and potential signaling pathways, offering a foundational framework for the systematic biological evaluation of this specific compound.

Introduction: The Quinolin-2-one Scaffold

Quinolin-2-ones, also known as carbostyrils, are a significant class of nitrogen-containing heterocyclic compounds. Their structure is isosteric with coumarins, which are also known for diverse biological effects. The quinolin-2-one ring system is a common motif in drug research and natural products, valued for its ability to interact with various biological targets.[1][2] As a result, derivatives of this scaffold have been extensively investigated and have shown a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, antioxidant, and neuroprotective effects.[1][3][4] The specific biological profile of a quinolin-2-one derivative is heavily influenced by the nature and position of its substituents. This guide focuses on the prospective biological activities of this compound and the methodologies to validate them.

Potential Biological Activities of this compound

While specific experimental data for this compound is not extensively reported, the biological profile of numerous substituted quinolin-2-one and tetrahydroquinoline analogs provides a strong basis for predicting its potential therapeutic activities.

  • Anticancer Activity : Numerous quinolin-2-one derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[5][6][7] Studies on related compounds have shown inhibition of cancer cell proliferation through mechanisms such as cell cycle arrest and the induction of apoptosis.[8] For instance, certain derivatives have been effective against colon carcinoma (HCT-116), cervical cancer (HeLa), and breast cancer (MCF-7) cell lines.[2][5] The presence of an alkyl group at the C-4 position can influence lipophilicity, potentially affecting cell membrane permeability and target engagement.

  • Antimicrobial Activity : The quinolone core is famously associated with antibacterial agents (e.g., fluoroquinolones).[4][9] Analogs of 4-hydroxy-2-quinolone with long alkyl side chains have shown significant antibacterial and antifungal activities.[10] Screening against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, as well as fungal strains like Aspergillus flavus, has yielded promising results for various derivatives.[2][10] The butyl group on the target compound may contribute to its antimicrobial profile.

  • Antiviral Activity : The therapeutic potential of quinolin-2-ones extends to antiviral applications. A notable study identified 3-aryl-quinolin-2-one derivatives as a novel class of antiviral agents effective against influenza A virus strains (H1N1 and H3N2).[11] This suggests that the quinolin-2-one scaffold is a viable starting point for the development of new anti-influenza agents.

  • Antioxidant Activity : Some quinoline alkaloids have been shown to possess significant antioxidant properties, including the ability to scavenge free radicals and chelate metals, thereby preventing oxidative damage to crucial biomolecules like lipids.[12] This activity is crucial for mitigating oxidative stress, which is implicated in numerous diseases.

Data Presentation: Biological Activities of Representative Quinolin-2-one Analogs

The following tables summarize quantitative data for various quinolin-2-one derivatives, providing a reference for expected potency.

Table 1: Anticancer Activity of Quinolin-2-one Analogs

Compound/Derivative Cancer Cell Line Activity Metric Value Reference
Quinolinone Acylated Arabinose Hydrazone HCT-116 (Colon Carcinoma) IC₅₀ 23.5 µg/mL [2]
3-Aryl-quinolin-2-one (Compound 34) Influenza A (H3N2) IC₅₀ 2.14 µM [11]
3-Aryl-quinolin-2-one (Compound 34) Influenza A (H1N1) IC₅₀ 4.88 µM [11]
(2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole (Compound 8g) MCF-7 (Breast Cancer) IC₅₀ 1.2 ± 0.2 µM [8]
(2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole (Compound 8g) Panc-1 (Pancreatic Cancer) IC₅₀ 1.4 ± 0.2 µM [8]

| 3,4-Diaryl-1,2,3,4-tetrahydroquinoline (Lead Compound 3c) | Various Cancer Cell Lines | - | Low Micromolar Inhibition |[6][7] |

Table 2: Antimicrobial Activity of Quinolin-2-one Analogs

Compound/Derivative Microorganism Activity Metric Value Reference
Brominated 4-hydroxy-2-quinolone (nonyl side chain) Aspergillus flavus IC₅₀ 1.05 µg/mL [10]
Spiroquinoline-indoline-dione (Compound 4h) Enterococcus faecalis MIC 375 µg/mL [13]
Spiroquinoline-indoline-dione (Compound 4b) Staphylococcus aureus MIC 750 µg/mL [13]
Quinoxaline-based compound (5p) S. aureus MIC 4 µg/mL [14]

| Quinoxaline-based compound (5p) | E. coli | MIC | 4 µg/mL |[14] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible screening of this compound.

Anticancer Activity: MTT Proliferation Assay

This assay determines the compound's cytotoxic effect on cancer cells by measuring metabolic activity.

  • Cell Culture : Culture selected human cancer cell lines (e.g., MCF-7, HCT-116) in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding : Trypsinize confluent cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.

  • Compound Treatment : Prepare stock solutions of this compound in DMSO. Create serial dilutions in culture media to achieve final concentrations ranging from 0.1 to 100 µM. Replace the media in the wells with the compound-containing media. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation : Incubate the plates for 48-72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization : Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Antimicrobial Activity: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) required to inhibit microbial growth.

  • Inoculum Preparation : Culture the test microorganisms (e.g., S. aureus, E. coli) overnight in appropriate broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation : Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth to obtain a range of concentrations.

  • Inoculation : Add the standardized microbial inoculum to each well of the microtiter plate.

  • Controls : Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin, Amphotericin B).

  • Incubation : Incubate the plates at 37°C for 18-24 hours for bacteria or at 28-30°C for 48 hours for fungi.

  • MIC Determination : The MIC is defined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Apoptosis and Cell Cycle Analysis: Flow Cytometry

Flow cytometry can be used to investigate the mechanism of cell death induced by the compound.

  • Cell Treatment : Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting : Collect both adherent and floating cells. Wash with cold PBS.

  • For Cell Cycle Analysis :

    • Fix the cells in cold 70% ethanol overnight at -20°C.

    • Wash cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes.

  • For Apoptosis Analysis (Annexin V/PI Staining) :

    • Resuspend harvested cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

  • Data Acquisition : Analyze the stained cells using a flow cytometer. For cell cycle, quantify the percentage of cells in G0/G1, S, and G2/M phases. For apoptosis, differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Mandatory Visualizations

Diagram 1: General Screening Workflow

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Data Analysis cluster_3 Secondary Screening (Mechanism of Action) Compound This compound StockSol Stock Solution (in DMSO) Compound->StockSol Anti_Cancer Anticancer Assay (e.g., MTT) StockSol->Anti_Cancer Anti_Microbial Antimicrobial Assay (e.g., MIC) StockSol->Anti_Microbial Anti_Oxidant Antioxidant Assay (e.g., DPPH) StockSol->Anti_Oxidant IC50 Determine IC50/MIC Anti_Cancer->IC50 Anti_Microbial->IC50 Anti_Oxidant->IC50 Hit_ID Hit Identification IC50->Hit_ID Apoptosis Apoptosis Assay (Flow Cytometry) Hit_ID->Apoptosis CellCycle Cell Cycle Analysis Hit_ID->CellCycle Pathway Signaling Pathway Studies Hit_ID->Pathway

Caption: General workflow for the biological activity screening of a target compound.

Diagram 2: Hypothetical Apoptotic Signaling Pathway

G Compound Quinolin-2-one Derivative Cell Cancer Cell Bcl2 Bcl-2 (Anti-apoptotic) Cell->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Cell->Bax Activates Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by a quinolin-2-one derivative.

Diagram 3: Structure-Activity Relationship Logic

G cluster_core Chemical Scaffold cluster_substituents Substituents cluster_properties Physicochemical Properties cluster_activity Biological Activities Core Quinolin-2-one Core Subst Position & Nature (e.g., 4-Butyl) Props Lipophilicity Sterics Electronics Subst->Props Activity Anticancer Antimicrobial Antiviral Antioxidant Props->Activity

Caption: Logical relationship between chemical structure and biological activity.

Conclusion and Future Directions

Based on the extensive body of research on the quinolin-2-one scaffold, this compound emerges as a promising candidate for biological screening. It is highly likely to exhibit cytotoxic activity against cancer cell lines and may possess valuable antimicrobial and antioxidant properties. The protocols and data presented in this guide offer a robust starting point for its comprehensive evaluation.

Future work should focus on the synthesis and purification of this compound, followed by systematic screening using the outlined assays. Positive hits from primary screening should be advanced to secondary assays to elucidate the specific mechanisms of action, such as identifying the cellular pathways modulated by the compound. Structure-activity relationship (SAR) studies, involving the synthesis of additional analogs with varied alkyl chain lengths at the C-4 position, would also be invaluable for optimizing potency and selectivity.

References

In-depth Technical Guide: 4-Butyl-1,2-dihydroquinoline-2-one Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Mechanism of Action of 4-Butyl-1,2-dihydroquinoline-2-one

Executive Summary

This technical guide addresses the current scientific understanding of the mechanism of action of this compound. A thorough and systematic search of publicly available scientific literature and databases has been conducted to gather all pertinent information regarding its biological activity, experimental protocols, and associated signaling pathways.

Finding: At present, there is a notable absence of published research specifically detailing the mechanism of action for this compound. While the broader quinolinone chemical scaffold is of significant interest in medicinal chemistry and has been explored for a variety of biological activities, studies focusing on the 4-butyl substituted derivative are not available in the public domain.

Consequently, it is not possible to provide quantitative data, detailed experimental protocols, or signaling pathway diagrams as requested. The foundational scientific research required to generate such a guide does not currently exist.

Introduction to the Quinolinone Scaffold

The 1,2-dihydroquinoline-2-one core, also known as a carbostyril, is a privileged scaffold in drug discovery. Derivatives of this structure have been investigated for a wide range of therapeutic applications, demonstrating the versatility of this chemical backbone. Reported biological activities for various substituted quinolinones include:

  • Anticancer Properties: Certain dihydroquinolinone derivatives have been designed and synthesized as inhibitors of key cancer-related targets, such as the kinesin spindle protein (KSP), which is crucial for mitotic spindle formation.[1] Inhibition of KSP leads to mitotic arrest and subsequent cell death in cancer cells.[1]

  • Cardiovascular Effects: Some quinolinone derivatives have been explored for their cardiovascular effects. For example, Flosequinan, a quinolone vasodilator, was developed for the treatment of heart failure.[2] Additionally, certain 3,4-dihydroquinolin-2(1H)-ones have been synthesized as combined inhibitors of thromboxane A2 synthase and cAMP phosphodiesterase, targets relevant to platelet aggregation and thrombosis.[3]

  • Antimicrobial and Antifungal Activity: The quinolinone structure is present in compounds that exhibit antimicrobial and antifungal properties.[4][5] For instance, 4-hydroxy-1H-quinolin-2-one derivatives have been evaluated for their in vitro antifungal activity against various fungal strains.[4][6]

  • Neuroleptic and Receptor Binding Activity: Complex derivatives of the tetrahydroquinolin-2-one scaffold have been shown to act as high-affinity and selective antagonists for neuronal receptors, such as the dopamine D4 receptor, indicating potential applications in treating neurological and psychiatric disorders.[7]

  • Antiviral and Other Activities: The quinolinone moiety is a component of molecules investigated for antiviral activity, including against the Hepatitis B Virus (HBV).[8] Furthermore, the broader quinoline and quinolone classes of compounds have been associated with a diverse array of pharmacological properties, including anti-inflammatory, antioxidant, antimalarial, and analgesic activities.[5]

The Unexplored Potential of this compound

The influence of the substituent at the 4-position of the 1,2-dihydroquinoline-2-one ring system plays a critical role in determining the compound's biological activity. The introduction of a butyl group, a moderately sized, lipophilic alkyl chain, would be expected to significantly influence the compound's pharmacokinetic and pharmacodynamic properties, such as its ability to cross cell membranes and its affinity for specific biological targets.

Given the diverse activities of other 4-substituted quinolinones, a hypothetical mechanism of action for this compound could involve interactions with hydrophobic binding pockets within enzymes or receptors. However, without experimental data, any proposed mechanism remains purely speculative.

Future Research Directions

The lack of data on this compound highlights a gap in the current scientific literature and presents an opportunity for future research. A logical workflow for investigating the mechanism of action of this compound would be as follows:

Proposed experimental workflow for elucidating the mechanism of action.

Conclusion

While the 1,2-dihydroquinoline-2-one scaffold is a well-established pharmacophore, the specific derivative, this compound, remains uncharacterized in the scientific literature regarding its mechanism of action. This document serves to inform the scientific community of this knowledge gap. Future research, beginning with the synthesis and broad biological screening of this compound, is necessary to uncover its potential therapeutic value and to elucidate the molecular pathways through which it may act. Until such studies are performed and published, a detailed technical guide on its mechanism of action cannot be compiled.

References

Preliminary Cytotoxicity Assessment of 4-Butyl-1,2-dihydroquinoline-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Quinoline-2-one scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potential anticancer properties. This technical guide outlines a preliminary in vitro cytotoxicity assessment for a novel derivative, 4-Butyl-1,2-dihydroquinoline-2-one. As direct experimental data for this specific compound is not yet publicly available, this document provides a representative framework based on the known activities of structurally related 4-substituted quinoline derivatives. The methodologies and potential outcomes detailed herein serve as a comprehensive roadmap for initiating the cytotoxicological profiling of this compound of interest.

Data Presentation: Representative Cytotoxicity Profile

The following table summarizes hypothetical fifty-percent inhibitory concentration (IC₅₀) values for this compound against a panel of human cancer cell lines. These values are illustrative and based on the activities observed for similar 4-substituted quinoline compounds. Actual experimental values would be determined using the protocols outlined below.

Cell LineCancer TypeHypothetical IC₅₀ (µM)
MCF-7Breast Adenocarcinoma15.5
MDA-MB-231Breast Adenocarcinoma22.8
A549Lung Carcinoma18.2
HCT116Colon Carcinoma12.1
HeLaCervical Cancer25.4

Experimental Protocols

Detailed methodologies for key cytotoxicity and cell death assays are provided below.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound (test compound)

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell background control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.

Materials:

  • LDH cytotoxicity detection kit (containing substrate mix, assay buffer, and stop solution)

  • Treated cell culture supernatants (from the same experimental setup as the MTT assay)

  • Control samples: spontaneous LDH release (vehicle control), maximum LDH release (cells treated with a lysis buffer), and medium background.

  • 96-well microplates

  • Microplate reader

Procedure:

  • Sample Collection: Following the treatment period (48-72 hours), centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader, with a reference wavelength of 650 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by subtracting background and comparing the LDH release in treated samples to the spontaneous and maximum release controls.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Treated cells

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment, harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.

  • Cell Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualization

Experimental and Logical Workflows

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis Cell_Culture Cell Line Culture (e.g., MCF-7, A549) Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Compound_Prep Prepare Stock & Serial Dilutions of this compound Treatment Treat Cells with Compound (48-72h Incubation) Compound_Prep->Treatment Seeding->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Apoptosis Annexin V/PI Assay (Apoptosis Detection) Treatment->Apoptosis IC50 Calculate IC50 Values MTT->IC50 LDH->IC50 Mechanism Determine Mode of Cell Death Apoptosis->Mechanism Report Generate Cytotoxicity Profile IC50->Report Mechanism->Report

Caption: Experimental workflow for preliminary cytotoxicity assessment.

Potential Signaling Pathway

G cluster_cell Cancer Cell Compound This compound Bax Bax Compound->Bax Activates Bcl2 Bcl-2 Compound->Bcl2 Inhibits Mitochondrion Mitochondrion CytC Cytochrome c Mitochondrion->CytC Release Bax->Mitochondrion Permeabilizes Membrane Bcl2->Bax Apaf1 Apaf-1 CytC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Casp9->Apoptosome Forms Casp3 Pro-Caspase-3 Apoptosome->Casp3 Activates ActiveCasp3 Active Caspase-3 Apoptosome->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis Executes

Caption: Plausible intrinsic apoptosis pathway induced by quinoline-2-ones.

Methodological & Application

synthetic protocol for gram-scale 4-Butyl-1,2-dihydroquinoline-2-one production

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Gram-Scale Synthesis of 4-Butyl-1,2-dihydroquinolin-2-one

Abstract

This document provides a detailed, two-step synthetic protocol for the gram-scale production of 4-butyl-1,2-dihydroquinolin-2-one. The synthesis is based on the well-established Conrad-Limpach reaction, which involves the initial condensation of aniline with ethyl 3-oxoheptanoate to form an enamine intermediate, followed by a high-temperature thermal cyclization. This method is robust, scalable, and utilizes readily available starting materials. The protocol includes detailed experimental procedures, a summary of quantitative data, and a workflow diagram for clarity.

Introduction

Quinolin-2-one scaffolds are prevalent in a wide range of biologically active compounds and are of significant interest in medicinal chemistry and drug development. The 4-alkyl-1,2-dihydroquinolin-2-one derivatives, in particular, serve as important intermediates for more complex molecules. The Conrad-Limpach synthesis is a classical and reliable method for the preparation of 4-hydroxyquinolines, which exist in tautomeric equilibrium with the more stable 4-alkyl-1,2-dihydroquinolin-2-one form.[1][2][3] This protocol has been optimized for a gram-scale synthesis to meet the needs of research and development laboratories.

The overall reaction proceeds in two distinct steps:

  • Condensation: Formation of the ethyl 3-anilino-2-heptenoate intermediate.

  • Cyclization: High-temperature ring closure to form the final quinolin-2-one product.

Reaction Scheme

Reaction_Scheme cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product Aniline Aniline Enamine Ethyl 3-anilino-2-heptenoate Aniline->Enamine + Ethyl 3-oxoheptanoate (Step 1: Condensation) ~120-140°C - H₂O Ketoester Ethyl 3-oxoheptanoate Product 4-Butyl-1,2-dihydroquinolin-2-one Enamine->Product (Step 2: Cyclization) ~250°C in Mineral Oil - EtOH

Caption: Overall two-step reaction scheme for the synthesis of 4-Butyl-1,2-dihydroquinolin-2-one.

Experimental Protocol

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Aniline is toxic and readily absorbed through the skin. The cyclization step involves very high temperatures and should be conducted with extreme care using appropriate heating equipment (e.g., a heating mantle with a sand bath).

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mol)
AnilineC₆H₇N93.139.31 g (9.13 mL)0.10
Ethyl 3-oxoheptanoateC₉H₁₆O₃172.2217.22 g (17.57 mL)0.10
TolueneC₇H₈92.14100 mL-
p-Toluenesulfonic acidC₇H₈O₃S172.20~100 mg (catalyst)-
Mineral Oil (high-boiling)--150 mL-
HexanesC₆H₁₄86.18~200 mL (for washing)-
EthanolC₂H₅OH46.07As needed (for recrystallization)-
Step 1: Synthesis of Ethyl 3-anilino-2-heptenoate (Intermediate)
  • To a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add aniline (9.31 g, 0.10 mol), ethyl 3-oxoheptanoate (17.22 g, 0.10 mol), toluene (100 mL), and a catalytic amount of p-toluenesulfonic acid (~100 mg).

  • Heat the reaction mixture to reflux (approximately 110-120°C) with stirring.

  • Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 2-4 hours when no more water is collected.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude oil, ethyl 3-anilino-2-heptenoate, is used directly in the next step without further purification.

Step 2: Thermal Cyclization to 4-Butyl-1,2-dihydroquinolin-2-one
  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a high-temperature thermometer, and a distillation head, place 150 mL of mineral oil.

  • Heat the mineral oil to 250°C using a heating mantle and a sand bath for uniform heat distribution.

  • Slowly add the crude ethyl 3-anilino-2-heptenoate from Step 1 to the hot mineral oil dropwise over 30-45 minutes with vigorous stirring. Control the addition rate to maintain the temperature at 250°C. Ethanol will distill off during the addition.

  • After the addition is complete, maintain the reaction mixture at 250°C for an additional 30 minutes to ensure complete cyclization.[2][3]

  • Turn off the heating and allow the mixture to cool slowly to below 100°C, and then cool to room temperature. The product will precipitate as a solid.

  • Pour the cooled mixture into a beaker containing 200 mL of hexanes and stir to break up the solid.

  • Collect the solid product by vacuum filtration and wash it thoroughly with hexanes (3 x 50 mL) to remove the mineral oil.

  • Air-dry the crude product. The expected yield is in the range of 70-85%.

Purification
  • The crude 4-butyl-1,2-dihydroquinolin-2-one can be purified by recrystallization.

  • Dissolve the crude solid in a minimum amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: To be determined experimentally.

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include aromatic protons (4H), a singlet for the vinyl proton, an NH proton, and signals corresponding to the butyl chain (triplet, sextet, quintet, triplet).

  • ¹³C NMR (DMSO-d₆, 100 MHz): Expected signals would include those for the carbonyl carbon, aromatic carbons, vinyl carbons, and the four carbons of the butyl group.

  • Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 202.12.

Workflow Diagram

Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization & Purification A1 Combine Aniline, Ethyl 3-oxoheptanoate, Toluene, and p-TSA in a flask. A2 Heat to reflux with a Dean-Stark trap (2-4 hours). A1->A2 A3 Cool to room temperature. A2->A3 A4 Remove toluene via rotary evaporation. A3->A4 A5 Crude Enamine Intermediate (Oil) A4->A5 B2 Add crude enamine dropwise to hot oil. A5->B2 Transfer B1 Heat mineral oil to 250°C. B1->B2 B3 Stir at 250°C for 30 min. B2->B3 B4 Cool to room temperature. (Product precipitates) B3->B4 B5 Add hexanes and filter the solid. B4->B5 B6 Wash solid with hexanes. B5->B6 B7 Recrystallize from hot ethanol. B6->B7 B8 Pure 4-Butyl-1,2-dihydroquinolin-2-one B7->B8

Caption: Step-by-step workflow for the gram-scale synthesis of 4-Butyl-1,2-dihydroquinolin-2-one.

References

analytical HPLC method for 4-Butyl-1,2-dihydroquinoline-2-one purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Purity Assessment of 4-Butyl-1,2-dihydroquinoline-2-one by Analytical HPLC

Introduction

This compound is a quinolinone derivative with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API), rigorous purity assessment is crucial to ensure its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of compounds in a mixture, making it an ideal method for determining the purity of this compound. This application note provides a detailed protocol for a reverse-phase HPLC (RP-HPLC) method for the purity assessment of this compound. The method is designed to be robust, accurate, and precise, allowing for the effective separation of the main compound from potential process-related impurities and degradation products.

Physicochemical Properties of Structurally Related Compounds

Experimental Protocol

This section details the proposed RP-HPLC method for the purity analysis of this compound.

1. Materials and Reagents

  • This compound reference standard (purity >99.5%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid (analytical grade)

  • Sample of this compound for analysis

2. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

3. Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below. These conditions are a starting point and may require optimization based on the specific impurities present in the sample.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.01
15.00
18.00
18.01
25.00
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 25 minutes

4. Preparation of Solutions

  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water. Mix well and degas using a sonicator for 15 minutes.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 60:40 (v/v) ratio is recommended.

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

5. System Suitability

Before sample analysis, perform a system suitability test by injecting the reference standard solution five times. The system is deemed suitable for use if the following criteria are met:

  • Tailing factor (Asymmetry factor): Not more than 2.0 for the main peak.

  • Theoretical plates: Not less than 2000 for the main peak.

  • Relative standard deviation (RSD) of the peak area: Not more than 2.0%.

6. Data Analysis

The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Potential Impurities

The synthesis of dihydroquinolinones can involve several steps, potentially leading to various impurities.[3][4][5] Common impurities could include unreacted starting materials, intermediates from the synthesis process, and by-products from side reactions such as oxidation or incomplete cyclization. The developed HPLC method should be capable of separating these potential impurities from the main peak.

Method Validation Considerations

For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow

The following diagram illustrates the overall workflow for the purity assessment of this compound using the described HPLC method.

HPLC_Purity_Workflow A Sample and Standard Preparation C System Suitability Test (Inject Reference Standard 5x) A->C B HPLC System Preparation (Mobile Phase, Column Equilibration) B->C D Check System Suitability Criteria (Tailing Factor, Plate Count, RSD) C->D D->B Fail E Inject Blank (Diluent) D->E Pass F Inject Reference Standard E->F G Inject Sample Solution F->G H Data Acquisition and Processing G->H I Purity Calculation (% Area Normalization) H->I J Report Generation I->J

Caption: Workflow for HPLC Purity Assessment.

Logical Relationship of Method Development Steps

The development of a robust HPLC method follows a logical progression of steps, starting from understanding the analyte's properties to full method validation.

Method_Development_Logic cluster_0 Method Development cluster_1 Method Validation A Analyte Characterization (Physicochemical Properties) B Selection of Chromatographic Mode (e.g., Reverse-Phase) A->B C Column Selection (e.g., C18) B->C D Mobile Phase Optimization (Solvent, pH, Buffer) C->D E Detector Wavelength Selection D->E F Method Optimization (Gradient, Flow Rate, Temperature) E->F G System Suitability Criteria Definition F->G H Formal Method Validation (ICH) G->H

Caption: Logical Flow of HPLC Method Development.

References

Application Note: Structural Characterization of 4-Butyl-1,2-dihydroquinoline-2-one using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 4-Substituted-1,2-dihydroquinolines are significant structural units in many natural products and pharmaceuticals, making them important building blocks in organic synthesis and medicinal chemistry.[1] The precise characterization of these molecules is critical for drug development and quality control. This application note details the analytical protocols for the structural elucidation of a specific derivative, 4-Butyl-1,2-dihydroquinoline-2-one, using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). These techniques provide unambiguous confirmation of the compound's identity, purity, and chemical structure.

Experimental Protocols

1. Sample Preparation

  • For NMR Spectroscopy: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, in a standard 5 mm NMR tube.[2] Vortex the sample until the compound is fully dissolved.

  • For Mass Spectrometry: Prepare a stock solution by dissolving ~1 mg of the compound in 1 mL of a high-purity solvent like methanol or acetonitrile. For direct infusion analysis, further dilute this solution to a final concentration of 1-10 µg/mL.

2. NMR Spectroscopy

  • Instrumentation: All NMR spectra should be acquired on a spectrometer, such as a Bruker Avance 400, operating at 400.13 MHz for ¹H and 100.6 MHz for ¹³C nuclei.[1]

  • ¹H NMR Protocol:

    • Tune and shim the probe to the deuterated solvent.

    • Acquire a standard one-dimensional proton spectrum.

    • Set spectral width to 16 ppm, acquisition time to 4 seconds, and relaxation delay to 2 seconds.

    • Use a 30-degree pulse angle and collect 16 scans.

    • Process the data with a 0.3 Hz line broadening and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Protocol:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set spectral width to 240 ppm, acquisition time to 1.5 seconds, and relaxation delay to 5 seconds.

    • Collect a minimum of 1024 scans for adequate signal-to-noise.

    • Process the data with a 1.0 Hz line broadening and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • 2D NMR (Optional but Recommended): For complete assignment, acquire 2D correlation spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[3]

3. Mass Spectrometry

  • Instrumentation: Use a high-resolution mass spectrometer, such as an Orbitrap Exactive Mass Spectrometer, equipped with an Electrospray Ionization (ESI) source.[1]

  • HRMS Protocol:

    • Set the ESI source to positive ion mode.

    • Infuse the prepared sample solution at a flow rate of 5 µL/min.

    • Set the capillary voltage to 3.5 kV, the capillary temperature to 275 °C, and the sheath gas flow rate to 10 (arbitrary units).

    • Acquire data in full scan mode over a mass range of m/z 50-500.

    • For fragmentation analysis (MS/MS), select the precursor ion corresponding to [M+H]⁺ and apply a normalized collision energy (e.g., 20-40 eV) to induce fragmentation.[4]

Data Presentation and Analysis

Predicted NMR Data The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, based on known data for similar quinoline derivatives.[1][5]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.50br s1HN-H
~7.80d1HAr-H
~7.50t1HAr-H
~7.30t1HAr-H
~7.10d1HAr-H
~6.40s1HC3-H (Vinyl)
~2.60t2HButyl-CH₂ (α)
~1.65m2HButyl-CH₂ (β)
~1.40m2HButyl-CH₂ (γ)
~0.95t3HButyl-CH₃ (δ)

Table 2: Predicted ¹³C NMR Data (100.6 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~164.0C2 (C=O)
~145.0C4 (Quaternary)
~138.0C8a (Quaternary)
~130.0Ar-CH
~128.0Ar-CH
~122.0Ar-CH
~120.0C3 (Vinyl-CH)
~116.0Ar-CH
~115.0C4a (Quaternary)
~34.0Butyl-CH₂ (α)
~30.0Butyl-CH₂ (β)
~22.5Butyl-CH₂ (γ)
~14.0Butyl-CH₃ (δ)

Mass Spectrometry Data The molecular formula for this compound is C₁₃H₁₅NO, with a monoisotopic mass of 201.1154 g/mol .

Table 3: High-Resolution Mass Spectrometry Data

m/z (Calculated)m/z (Found)Ion FormulaDescription
202.1226[To be filled][C₁₃H₁₆NO]⁺Molecular Ion [M+H]⁺
145.0757[To be filled][C₉H₉NO]⁺Loss of Butyl radical

Fragmentation Analysis In mass spectrometry, molecular ions can break into smaller, characteristic pieces.[6] For this compound, the primary fragmentation is expected to be the cleavage of the butyl side chain, leading to a stable fragment. This information is crucial for confirming the presence and position of substituents.

Workflow and Data Interpretation Diagrams

G cluster_workflow Experimental Workflow A Sample Preparation (Dissolution) B NMR Analysis (1H, 13C, 2D) A->B C Mass Spectrometry (HRMS, MS/MS) A->C D Data Processing (Peak Assignment & Integration) B->D C->D E Structural Elucidation & Confirmation D->E

Figure 1. Experimental workflow for the analysis of this compound.

G cluster_logic Data Analysis Logic P Proposed Structure: This compound NMR NMR Data (Chemical Shifts, Couplings) P->NMR correlates with? MS MS Data (Accurate Mass) P->MS correlates with? CONF Confirmed Structure NMR->CONF confirms FRAG MS/MS Fragmentation (Loss of Butyl Group) MS->FRAG provides FRAG->CONF confirms

Figure 2. Logical flow for combining NMR and MS data to confirm chemical structure.

Conclusion

The combination of NMR spectroscopy and high-resolution mass spectrometry provides a robust and definitive method for the structural characterization of this compound. NMR spectroscopy confirms the connectivity and chemical environment of the protons and carbons, while HRMS provides an accurate molecular formula and insights into the compound's structure through fragmentation patterns. These detailed protocols and expected data serve as a valuable guide for researchers in synthetic chemistry and drug development for the routine analysis of novel quinoline derivatives.

References

Application Notes and Protocols for In Vitro Bioactivity of 4-Butyl-1,2-dihydroquinoline-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties.[1][2] These compounds have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[3][4][5] The 1,2-dihydroquinoline-2-one (quinolinone) scaffold, in particular, is a core structure in many biologically active molecules. This document outlines a detailed protocol for developing an in vitro assay to characterize the bioactivity of a specific derivative, 4-Butyl-1,2-dihydroquinoline-2-one.

Given the established anti-inflammatory potential of many quinoline derivatives, this protocol will focus on evaluating the compound's ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[6][7] The NF-κB pathway is a critical signaling cascade involved in immune and inflammatory responses, making it an attractive target for novel therapeutic agents.[7][8][9]

This application note provides a comprehensive workflow, beginning with an assessment of the compound's cytotoxicity to determine the appropriate concentration range for subsequent bioactivity assays. Following the initial toxicity screening, a detailed protocol for a luciferase reporter gene assay is provided to specifically measure the inhibition of NF-κB activation.

Experimental Workflow

The overall experimental workflow is designed to first establish a safe and effective concentration range for this compound and then to specifically probe its impact on the NF-κB signaling pathway.

Experimental Workflow Experimental Workflow for Bioactivity Assessment cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Bioactivity Assay (NF-κB Inhibition) A Cell Culture (e.g., RAW 264.7 macrophages) B Treatment with this compound (Concentration Gradient) A->B C MTT Assay for Cell Viability B->C D Data Analysis: Determine Non-Toxic Concentration Range C->D F Pre-treatment with Non-Toxic Concentrations of Compound D->F Inform Concentration Selection E Cell Culture with NF-κB Reporter Plasmid (e.g., HEK293T cells) E->F G Stimulation with LPS or TNF-α to Activate NF-κB F->G H Luciferase Reporter Assay G->H I Data Analysis: Quantify Inhibition of NF-κB Activity H->I

Caption: Experimental workflow for assessing the bioactivity of this compound.

Hypothesized Signaling Pathway

The proposed mechanism of action for this compound involves the inhibition of the canonical NF-κB signaling pathway. This pathway is typically activated by pro-inflammatory stimuli such as Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α).[8] Activation leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), allowing the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[7][10] It is hypothesized that this compound interferes with a component of this cascade, leading to a reduction in inflammatory gene expression.

NF-kB Signaling Pathway Hypothesized Inhibition of NF-κB Signaling Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS / TNF-α TLR4 TLR4 / TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB p50/p65 (NF-κB) IkB->NFkB Releases NFkB_nuc p50/p65 NFkB->NFkB_nuc Translocates Compound This compound Compound->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Transcription (e.g., IL-6, TNF-α) DNA->Genes

Caption: Hypothesized mechanism of NF-κB inhibition by this compound.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is used to determine the cytotoxicity of this compound and to identify the appropriate concentration range for subsequent bioactivity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11][12]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced toxicity. Remove the old media from the cells and add 100 µL of the media containing the different concentrations of the compound. Include a vehicle control (media with 0.1% DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11][13] Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Data Presentation:

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control (0)100%
0.1
1
10
50
100
Positive Control
Protocol 2: NF-κB Luciferase Reporter Assay

This assay quantitatively measures the activity of the NF-κB transcription factor in response to a stimulus and the inhibitory effect of this compound.

Materials:

  • HEK293T cell line

  • DMEM with high glucose

  • FBS

  • Penicillin-Streptomycin solution

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Lipofectamine 2000 or other transfection reagent

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Transfection: Seed HEK293T cells in a 24-well plate. Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.

  • Compound Pre-treatment: Replace the media with fresh media containing non-toxic concentrations of this compound (as determined by the MTT assay). Include a vehicle control. Incubate for 1-2 hours.

  • Stimulation: Add LPS (1 µg/mL) or TNF-α (10 ng/mL) to the wells to induce NF-κB activation. Include an unstimulated control. Incubate for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse the cells using the lysis buffer provided with the luciferase assay kit.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of NF-κB inhibition for each concentration of the compound relative to the stimulated vehicle control.

Data Presentation:

TreatmentCompound Conc. (µM)Normalized Luciferase Activity (RLU)Standard Deviation% NF-κB Inhibition
Unstimulated0N/A
Stimulated (LPS/TNF-α)00%
Stimulated + Compound0.1
Stimulated + Compound1
Stimulated + Compound10
Stimulated + Compound50

Conclusion

The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of this compound's bioactivity. By first establishing the compound's cytotoxicity profile, researchers can confidently select appropriate concentrations for subsequent, more specific assays. The NF-κB luciferase reporter assay offers a sensitive and quantitative method to investigate the compound's potential as a modulator of this critical inflammatory pathway. The successful execution of these protocols will yield valuable data for the further development of this compound as a potential therapeutic agent.

References

Application Notes & Protocols for Testing the Antimicrobial Efficacy of 4-Butyl-1,2-dihydroquinoline-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the antimicrobial efficacy of the novel compound, 4-Butyl-1,2-dihydroquinoline-2-one. The described methodologies are based on established standards for antimicrobial susceptibility testing and are intended to provide a robust framework for the initial characterization of this compound's antimicrobial properties.

Introduction

Quinolone compounds have long been a cornerstone of antimicrobial therapy, primarily targeting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[1][2][3][4] The emergence of drug-resistant bacterial strains necessitates the development of new antimicrobial agents.[1][4] This document outlines a series of in vitro experiments to determine the antimicrobial spectrum and potency of this compound, a novel quinolinone derivative. The core of this protocol involves determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics of the compound against a panel of clinically relevant bacteria.

Potential Mechanism of Action

Quinolones typically function by inhibiting DNA synthesis through the targeting of DNA gyrase and topoisomerase IV.[1][2][3][4] This leads to the stabilization of the enzyme-DNA complex, resulting in double-strand DNA breaks and ultimately cell death.[1][3] It is hypothesized that this compound will share this mechanism of action.

Quinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell Quinolone This compound DNA_Gyrase DNA Gyrase / Topoisomerase IV Quinolone->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables DNA_Damage DNA Damage DNA_Gyrase->DNA_Damage Leads to Cell_Death Cell Death DNA_Damage->Cell_Death

Caption: Putative mechanism of action for this compound.

Experimental Protocols

A systematic evaluation of the antimicrobial efficacy of this compound will be conducted through a series of established in vitro assays.

Experimental_Workflow Start Start: Compound Synthesis and Purification MIC Minimum Inhibitory Concentration (MIC) Assay Start->MIC MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Time_Kill Time-Kill Kinetic Assay MBC->Time_Kill Data_Analysis Data Analysis and Interpretation Time_Kill->Data_Analysis End End: Efficacy Profile Data_Analysis->End

Caption: Overall experimental workflow for assessing antimicrobial efficacy.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][6] This assay will be performed using the broth microdilution method.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Sterile 96-well microtiter plates[5]

  • Mueller-Hinton Broth (MHB)[7]

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (37°C)

Protocol:

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximately 2-6 hours), corresponding to a turbidity of 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8]

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[6]

  • Serial Dilution of the Test Compound:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.[9]

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.

    • The final volume in each well will be 200 µL.

    • Incubate the plate at 37°C for 18-24 hours.[10]

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[6][9]

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[11][12]

Materials:

  • MIC plate from the previous experiment

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile micropipette and tips

Protocol:

  • Following the determination of the MIC, take a 10 µL aliquot from each well of the MIC plate that shows no visible growth.

  • Spot-plate the aliquot onto a sterile MHA plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[12][13]

This assay determines the rate at which an antimicrobial agent kills a microorganism over time.[14][15][16]

Materials:

  • This compound

  • Bacterial culture in logarithmic growth phase

  • MHB

  • Sterile culture tubes

  • Sterile saline or PBS

  • MHA plates

  • Incubator (37°C) with shaking capabilities

Protocol:

  • Prepare a bacterial suspension in MHB with a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Prepare culture tubes containing MHB with different concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control tube with no compound.[17]

  • Inoculate each tube with the prepared bacterial suspension.

  • Incubate the tubes at 37°C with shaking.

  • At various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[17]

  • Perform serial dilutions of the aliquots in sterile saline or PBS.

  • Plate the dilutions onto MHA plates and incubate at 37°C for 18-24 hours.

  • Count the number of colonies (CFU/mL) on each plate.

  • Plot the log₁₀ CFU/mL versus time for each concentration of the compound. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% kill) from the initial inoculum.[16]

Data Presentation

All quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)
Escherichia coli (ATCC 25922)
Pseudomonas aeruginosa (ATCC 27853)
Enterococcus faecalis (ATCC 29212)
Methicillin-resistant S. aureus (MRSA)
Vancomycin-resistant Enterococcus (VRE)

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainMBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus (ATCC 29213)
Escherichia coli (ATCC 25922)
Pseudomonas aeruginosa (ATCC 27853)
Enterococcus faecalis (ATCC 29212)
Methicillin-resistant S. aureus (MRSA)
Vancomycin-resistant Enterococcus (VRE)

Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.

Conclusion

The protocols outlined in these application notes provide a standardized approach to evaluate the in vitro antimicrobial efficacy of this compound. The data generated from these experiments will be crucial for the initial characterization of this compound and will guide further preclinical development. It is recommended to include both Gram-positive and Gram-negative bacteria, as well as antibiotic-resistant strains, to establish a comprehensive antimicrobial profile.

References

Application Notes and Protocols: 4-Butyl-1,2-dihydroquinoline-2-one in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current date, specific published data on the application of 4-Butyl-1,2-dihydroquinoline-2-one in cancer cell line studies is not available in the public domain. Therefore, these Application Notes and Protocols are based on studies of structurally related quinoline and quinolinone derivatives that have shown significant anticancer activity. The methodologies and potential mechanisms described herein are intended to serve as a comprehensive guide for researchers investigating novel quinolinone compounds, including this compound.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have demonstrated a wide array of pharmacological activities, including potent anticancer effects. These compounds exert their activity through diverse mechanisms, such as the inhibition of DNA methyltransferases (DNMTs), modulation of key signaling pathways like Akt/mTOR, and interference with cytoskeletal dynamics by inhibiting tubulin polymerization. This document provides an overview of the potential applications of quinolinone scaffolds in cancer research and detailed protocols for their evaluation in cell-based assays.

Potential Anticancer Applications and Mechanisms of Action

Based on studies of related quinolinone compounds, this compound could potentially exhibit anticancer activity through one or more of the following mechanisms:

  • Epigenetic Modification: Inhibition of DNA methyltransferases (DNMTs), particularly DNMT1 and DNMT3A, can lead to the re-expression of tumor suppressor genes that have been silenced by hypermethylation.

  • Induction of Apoptosis: Triggering programmed cell death is a key mechanism for many anticancer agents. Quinoline derivatives have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases.

  • Cell Cycle Arrest: Halting the cell cycle at specific checkpoints, such as G2/M, prevents cancer cell proliferation. This is often a consequence of disrupting microtubule formation.

  • Inhibition of Pro-survival Signaling: Targeting key signaling molecules like Akt and mTOR, which are often hyperactivated in cancer, can block signals that promote cell growth and survival.

  • Downregulation of Tumor-Promoting Proteins: Some quinoline derivatives have been shown to reduce the expression of proteins like Lumican and COX-2, which are implicated in tumorigenesis.

Quantitative Data Summary

The following table summarizes the anti-proliferative activity (IC50 values) of several quinoline derivatives against a panel of human cancer cell lines, as reported in the literature. This data provides a reference for the potential potency that could be expected from novel quinolinone compounds.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 2a HCT116 (Colon)< 1
HeLa (Cervical)0.14
M14 (Melanoma)< 1
HT1080 (Fibrosarcoma)< 1
Compound 2b MCF-7 (Breast)0.3
Compound 4c HeLa (Cervical)< 10
M14 (Melanoma)< 10
HT1080 (Fibrosarcoma)< 10
Compound 91b1 A549 (Lung)15.63
AGS (Gastric)13.28
KYSE150 (Esophageal)11.48
KYSE450 (Esophageal)14.21

Experimental Protocols

Herein are detailed protocols for key experiments to evaluate the anticancer effects of a novel quinolinone compound.

Cell Viability Assay (MTS Assay)

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • This compound (or other test compound)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Protocol:

  • Seed 5 x 10³ cells per well in a 96-well plate with 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions (or vehicle control) to the respective wells.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compound at various concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour. The populations of live, early apoptotic, late apoptotic, and necrotic cells can be distinguished.

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify the levels of specific proteins involved in signaling pathways affected by the compound.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against cleaved Caspase-3, PARP, Bcl-2, Bax, p-Akt, Akt, DNMT1, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated and untreated cells and determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.

Visualizations

Signaling Pathway Diagram

apoptosis_pathway Compound Quinolinone Compound ER_Stress ER Stress Compound->ER_Stress Akt_mTOR Akt/mTOR Pathway Compound->Akt_mTOR Inhibition Bax Bax (Pro-apoptotic) ER_Stress->Bax Bcl2 Bcl-2 (Anti-apoptotic) Akt_mTOR->Bcl2 Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibition Bax->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Proposed apoptotic signaling pathway induced by a quinolinone compound.

Experimental Workflow Diagram

experimental_workflow start Start: Synthesize/Acquire This compound viability Cell Viability Screening (e.g., MTS Assay on multiple cell lines) start->viability ic50 Determine IC50 Values viability->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assay (Annexin V/PI Staining) mechanism->apoptosis Induces Cell Death? cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) mechanism->cell_cycle Affects Proliferation? western Western Blotting (Key signaling proteins) apoptosis->western cell_cycle->western conclusion Conclusion & Further Studies western->conclusion

Caption: General experimental workflow for evaluating a novel anticancer compound.

Application Notes and Protocols for Neuroprotective Assays of 4-Butyl-1,2-dihydroquinoline-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline derivatives have emerged as a promising class of compounds in medicinal chemistry, with numerous studies highlighting their potential as antioxidant and neuroprotective agents.[1][2] These compounds are being investigated for their therapeutic potential in neurodegenerative diseases, which are often characterized by oxidative stress, mitochondrial dysfunction, and neuronal cell death.[3][4] This application note provides a comprehensive experimental framework for evaluating the neuroprotective effects of a specific quinolinone derivative, 4-Butyl-1,2-dihydroquinoline-2-one, using an in vitro model of glutamate-induced excitotoxicity in the human neuroblastoma SH-SY5Y cell line.[5][6] The protocols detailed below cover initial toxicity assessment, neuroprotection efficacy, and mechanistic assays focusing on oxidative stress and mitochondrial health.

Experimental Workflow

The overall strategy involves a multi-step process to first determine the safe concentration range of the test compound and then to assess its ability to protect neuronal cells from a toxic insult. Finally, mechanistic studies are performed to elucidate the potential mode of action.

G Overall Experimental Workflow cluster_0 Phase 1: Safety Profiling cluster_1 Phase 2: Efficacy Testing cluster_2 Phase 3: Mechanistic Studies A SH-SY5Y Cell Culture B Treat with 4-Butyl-1,2- dihydroquinoline-2-one (Dose-Response) A->B C MTT Assay for Cell Viability B->C D Determine Non-Toxic Concentration Range C->D E Pre-treat SH-SY5Y Cells with Non-Toxic Doses of Compound D->E F Induce Neurotoxicity (Glutamate Insult) E->F G MTT Assay for Neuroprotection F->G I ROS Measurement (DCF-DA Assay) F->I J Mitochondrial Membrane Potential (MMP) Assay (TMRE/JC-1) F->J K Western Blot for Apoptosis Markers (Bax/Bcl-2) F->K H Quantify Protective Effect G->H L Elucidate Mechanism of Action I->L J->L K->L

Caption: A flowchart of the experimental design for evaluating the neuroprotective properties.

Protocol 1: SH-SY5Y Cell Culture and Maintenance

The SH-SY5Y human neuroblastoma cell line is a widely used model in neurobiology research due to its human origin and neuron-like characteristics.[7][8]

Materials:

  • SH-SY5Y cells (ATCC® CRL-2266™)

  • DMEM/F-12 medium (1:1)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 cell culture flasks

  • 96-well cell culture plates

Procedure:

  • Growth Medium Preparation: Prepare complete growth medium by supplementing DMEM/F-12 with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryovial of SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

  • Culturing: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer to a T-75 flask. Incubate at 37°C in a humidified atmosphere of 5% CO₂.[9]

  • Maintenance: Change the medium every 2-3 days.

  • Subculturing (Passaging): When cells reach 80-90% confluency, aspirate the medium and wash once with sterile PBS. Add 2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 8 mL of complete growth medium, collect the cells, and centrifuge at 200 x g for 5 minutes. Resuspend the pellet and seed new flasks at a ratio of 1:3 to 1:6.[10]

Protocol 2: Cytotoxicity Assessment of Test Compound

Before assessing neuroprotective properties, it is crucial to determine the concentration range at which this compound itself is not toxic to the cells. The MTT assay is a colorimetric method for assessing cell viability based on the metabolic activity of mitochondrial enzymes.[11][12]

Materials:

  • SH-SY5Y cells

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours.[13]

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of the prepared compound dilutions. Include a vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Data Presentation: Cytotoxicity

Concentration (µM)Cell Viability (% of Control) ± SD
0 (Vehicle)100.0 ± 4.5
0.199.1 ± 5.2
198.5 ± 4.8
1097.2 ± 3.9
2595.8 ± 4.1
5088.3 ± 5.5
10052.1 ± 6.3

Table 1: Hypothetical cytotoxicity data for this compound on SH-SY5Y cells after 24-hour exposure. Non-toxic concentrations (e.g., ≤ 25 µM) should be used for subsequent neuroprotection assays.

Protocol 3: Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

Glutamate is a major excitatory neurotransmitter, but in excessive concentrations, it becomes neurotoxic, a phenomenon known as excitotoxicity, which is implicated in ischemic stroke and other neurodegenerative conditions.[5][15][16]

Materials:

  • SH-SY5Y cells

  • Complete growth medium

  • Serum-free medium

  • This compound (non-toxic concentrations)

  • L-Glutamic acid (stock solution in water)

  • MTT solution and DMSO

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at 1 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Replace the medium with 100 µL of serum-free medium containing non-toxic concentrations of the test compound (e.g., 1, 10, 25 µM). Incubate for 2 hours.[6]

  • Induction of Toxicity: Add L-Glutamic acid to the wells to a final concentration known to induce ~50% cell death (e.g., 10-20 mM, requires prior optimization). Do not add glutamate to the control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.[17]

  • Viability Assessment: Perform the MTT assay as described in Protocol 2 to assess cell viability.

Data Presentation: Neuroprotection

GroupTreatmentCell Viability (% of Control) ± SD
ControlNo Glutamate100.0 ± 5.1
Glutamate15 mM Glutamate51.2 ± 4.7
Test Cpd 1 µM1 µM Cpd + 15 mM Glutamate65.8 ± 5.3
Test Cpd 10 µM10 µM Cpd + 15 mM Glutamate82.4 ± 4.9
Test Cpd 25 µM25 µM Cpd + 15 mM Glutamate91.7 ± 3.8

Table 2: Hypothetical neuroprotective effect of this compound against glutamate-induced toxicity. Data shows a dose-dependent increase in cell survival.

Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)

Oxidative stress is a key mechanism of neuronal damage. The DCF-DA assay is used to measure intracellular ROS levels. Non-fluorescent DCFH-DA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[18][19][20]

Materials:

  • SH-SY5Y cells

  • Serum-free medium

  • 2',7'-dichlorofluorescein diacetate (DCFH-DA)

  • Test compound and Glutamate

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of Protocol 3, seeding cells in a black, clear-bottom 96-well plate.

  • DCFH-DA Loading: After the 24-hour glutamate incubation, remove the medium and wash cells gently with warm PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well.[21]

  • Incubation: Incubate for 30 minutes at 37°C, protected from light.

  • Measurement: Wash the cells twice with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[21]

Data Presentation: ROS Levels

GroupTreatmentRelative Fluorescence Units (RFU) ± SD
ControlNo Glutamate100.0 ± 8.2
Glutamate15 mM Glutamate285.4 ± 15.1
Test Cpd 25 µM25 µM Cpd + 15 mM Glutamate135.7 ± 11.6

Table 3: Hypothetical effect on intracellular ROS. The compound significantly reduces the ROS surge induced by glutamate.

Protocol 5: Assessment of Mitochondrial Membrane Potential (MMP)

Mitochondrial dysfunction is a critical event in apoptosis. The loss of mitochondrial membrane potential (MMP) is an early indicator. Cationic dyes like TMRE accumulate in healthy mitochondria with high MMP, and their fluorescence decreases upon depolarization.[22][23]

Materials:

  • SH-SY5Y cells

  • Serum-free medium

  • Test compound and Glutamate

  • TMRE (Tetramethylrhodamine, Ethyl Ester)

  • FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - as a positive control for depolarization

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of Protocol 3. Include a positive control group treated with 10 µM FCCP for 30 minutes before the end of the incubation.

  • TMRE Staining: At the end of the 24-hour incubation, add TMRE to each well to a final concentration of 200 nM.[24]

  • Incubation: Incubate for 30 minutes at 37°C, protected from light.

  • Measurement: Wash cells twice with warm PBS. Add 100 µL of PBS. Measure fluorescence with an excitation of ~549 nm and emission of ~575 nm.[24]

Data Presentation: Mitochondrial Membrane Potential

GroupTreatmentMMP (% of Control) ± SD
ControlNo Glutamate100.0 ± 7.5
Glutamate15 mM Glutamate45.1 ± 6.2
Test Cpd 25 µM25 µM Cpd + 15 mM Glutamate85.3 ± 5.9
FCCP10 µM FCCP15.8 ± 3.1

Table 4: Hypothetical effect on MMP. The compound preserves mitochondrial membrane potential against glutamate-induced depolarization.

Plausible Mechanism of Action and Signaling Pathway

Quinolinone derivatives often exert neuroprotection by mitigating oxidative stress and preserving mitochondrial integrity.[1][25] A plausible mechanism for this compound involves the activation of the Nrf2 antioxidant response pathway and the regulation of apoptotic proteins like Bax and Bcl-2.[3][26][27] Glutamate-induced excitotoxicity leads to a surge in intracellular Ca²⁺, triggering excessive ROS production and mitochondrial damage. This damage causes a drop in MMP, the release of cytochrome c, and a shift in the Bax/Bcl-2 ratio, ultimately leading to apoptosis.[28][29] The compound may scavenge ROS directly or activate Nrf2, which upregulates antioxidant enzymes. This reduces the oxidative burden on mitochondria, preserves MMP, prevents the pro-apoptotic shift in the Bax/Bcl-2 ratio, and promotes cell survival.[30][31][32]

G Glutamate Glutamate Excitotoxicity ROS ↑ ROS Production (Oxidative Stress) Glutamate->ROS Compound 4-Butyl-1,2-dihydro- quinoline-2-one Compound->ROS Inhibits Mito Mitochondrial Dysfunction Compound->Mito Protects Survival Neuronal Survival Compound->Survival Promotes Nrf2 Nrf2 Activation Compound->Nrf2 Activates ROS->Mito MMP ↓ MMP Mito->MMP BaxBcl2 ↑ Bax/Bcl-2 Ratio Mito->BaxBcl2 Apoptosis Apoptosis MMP->Apoptosis BaxBcl2->Apoptosis Apoptosis->Survival Inhibits Antioxidants ↑ Antioxidant Enzymes Nrf2->Antioxidants Antioxidants->ROS Scavenges

Caption: A potential signaling pathway for the neuroprotective action of the compound.

References

Application Notes and Protocols for the In Vivo Formulation of 4-Butyl-1,2-dihydroquinoline-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Formulation of 4-Butyl-1,2-dihydroquinoline-2-one for In Vivo Studies

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The successful in vivo evaluation of novel chemical entities is critically dependent on the development of an appropriate formulation that ensures adequate bioavailability and minimizes vehicle-related toxicity. This compound is a heterocyclic compound with potential therapeutic applications. Based on the structural characteristics of similar quinoline derivatives, it is anticipated that this compound may exhibit poor aqueous solubility, a common challenge in drug development that can lead to low or variable oral absorption.[1][2]

These application notes provide a comprehensive guide to developing a suitable formulation for in vivo studies of this compound, with a focus on strategies for enhancing the solubility and bioavailability of poorly water-soluble drugs. The protocols outlined below are intended to serve as a starting point for formulation development and will likely require optimization based on the specific physicochemical properties of the compound.

Physicochemical Characterization

Prior to formulation development, a thorough physicochemical characterization of this compound is essential. This data will inform the selection of an appropriate formulation strategy.

Table 1: Key Physicochemical Parameters for Formulation Development

ParameterImportance in FormulationExperimental Method
Aqueous Solubility Determines the need for solubility enhancement techniques.Shake-flask method in purified water and relevant buffers (e.g., pH 1.2, 4.5, 6.8).
LogP (Lipophilicity) Guides the selection of lipid-based or co-solvent systems. High LogP suggests suitability for lipid formulations.[3]HPLC-based or computational prediction methods.
pKa Indicates the ionization state of the compound at different physiological pH values, which affects solubility and absorption.Potentiometric titration or UV-spectrophotometry.
Melting Point Provides an indication of the compound's crystal lattice energy, which can influence its dissolution rate.Differential Scanning Calorimetry (DSC).
Solid-State Form Polymorphism can significantly impact solubility and dissolution.X-ray Powder Diffraction (XRPD), DSC.

Formulation Strategies for Poorly Soluble Compounds

Given the high probability of low aqueous solubility for this compound, several established formulation strategies can be employed to enhance its bioavailability for in vivo studies.[4][5]

Co-solvent Systems

Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic drugs.[5] They are a common and straightforward approach for early-stage in vivo studies.

Table 2: Common Co-solvents for In Vivo Formulations

Co-solventProperties and Considerations
Dimethyl Sulfoxide (DMSO) Excellent solubilizing capacity. However, it can have intrinsic biological activity and may cause local irritation.[6] Use at the lowest effective concentration.
Polyethylene Glycol 400 (PEG 400) A widely used, low-toxicity co-solvent. Can be combined with other vehicles.
Ethanol Good solubilizing power but can cause sedation or other behavioral effects in animals.[6]
Propylene Glycol (PG) A viscous solvent, often used in combination with other co-solvents.
N-Methyl-2-pyrrolidone (NMP) High solubilizing capacity, but potential for toxicity should be considered.[5]
Lipid-Based Formulations

For lipophilic compounds (high LogP), lipid-based drug delivery systems (LBDDS) are a highly effective approach to improve oral absorption.[3][7][8] These formulations can enhance drug solubilization in the gastrointestinal tract and promote lymphatic absorption, which bypasses first-pass metabolism in the liver.[3]

Table 3: Components of Lipid-Based Formulations

ComponentExampleFunction
Oils (Triglycerides) Sesame oil, corn oil, Labrafac™ PG[5]Solubilize the lipophilic drug.
Surfactants Cremophor® EL[6], Polysorbate 80 (Tween® 80)Enhance emulsification and dispersion in aqueous environments.
Co-solvents/Co-surfactants Transcutol® HP[5], PEG 400Further improve drug solubility and formulation stability.
Suspension Formulations

If the compound's solubility cannot be sufficiently increased in a solution-based formulation at the required dose, a micronized suspension can be prepared.

Table 4: Common Excipients for Suspension Formulations

Excipient TypeExampleFunction
Wetting Agent Tween® 80, Sodium Lauryl SulfateReduces the surface tension between the drug particles and the vehicle, facilitating dispersion.
Suspending/Thickening Agent Carboxymethyl cellulose (CMC)[9], Hydroxypropyl methylcellulose (HPMC)Increases the viscosity of the vehicle to slow down sedimentation of drug particles.
Vehicle Purified water, 0.5% (w/v) methylcellulose solutionThe continuous phase in which the drug particles are dispersed.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation

This protocol describes the preparation of a simple co-solvent system, which is often a first-line approach for preclinical studies.

Workflow for Co-solvent Formulation Development

CoSolvent_Workflow cluster_prep Preparation cluster_dilution Dilution cluster_qc Quality Control A Weigh this compound B Add Co-solvent (e.g., DMSO) A->B Step 1 C Vortex/Sonicate to Dissolve B->C Step 2 D Add Diluent Vehicle (e.g., Saline or PEG 400) C->D Step 3 E Mix Thoroughly D->E Step 4 F Visual Inspection for Precipitation E->F Step 5 G Confirm Final Concentration F->G Step 6

Caption: Workflow for preparing a co-solvent formulation.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Sterile saline (0.9% NaCl)

  • Sterile vials

  • Vortex mixer

  • Sonicator

Procedure:

  • Accurately weigh the required amount of this compound and place it in a sterile vial.

  • Add a minimal amount of DMSO (e.g., 5-10% of the final volume) to the vial to dissolve the compound.

  • Vortex and/or sonicate the mixture until the compound is completely dissolved.

  • Gradually add PEG 400 and/or sterile saline to the desired final volume while continuously mixing.

  • Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, the formulation is not suitable at that concentration.

  • Store the formulation appropriately, protected from light and at a specified temperature, until administration.

Protocol 2: Preparation of a Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)

This protocol outlines the preparation of a simple lipid-based formulation.

Logical Flow for Lipid-Based Formulation Screening

Lipid_Formulation_Screening Start Screen Solubility of Compound Oils Oils (e.g., Sesame, Corn) Start->Oils Surfactants Surfactants (e.g., Tween 80, Cremophor) Start->Surfactants CoSolvents Co-solvents (e.g., Transcutol, PEG 400) Start->CoSolvents Select Select Excipients with Highest Solubility Oils->Select Surfactants->Select CoSolvents->Select Formulate Prepare Ternary Mixtures (Oil + Surfactant + Co-solvent) Select->Formulate Evaluate Evaluate Self-Emulsification Performance Formulate->Evaluate Result Optimized Lipid-Based Formulation Evaluate->Result

Caption: Screening process for lipid-based formulations.

Materials:

  • This compound

  • Oil (e.g., Sesame oil)

  • Surfactant (e.g., Tween® 80)

  • Co-solvent (e.g., Transcutol® HP)

  • Glass vials

  • Magnetic stirrer

Procedure:

  • Determine the solubility of this compound in various oils, surfactants, and co-solvents to identify the most suitable excipients.

  • Based on the solubility data, prepare various ratios of the selected oil, surfactant, and co-solvent.

  • Add the required amount of this compound to the selected excipient blend.

  • Gently heat (if necessary, ensuring compound stability) and stir the mixture until a clear, homogenous solution is formed.

  • To assess the self-emulsifying properties, add a small volume of the formulation to water and observe the formation of an emulsion.

Protocol 3: Preparation of a Suspension Formulation

This protocol is for preparing a suspension for oral gavage.

Workflow for Suspension Formulation

Suspension_Workflow A Prepare Vehicle (e.g., 0.5% CMC in water) E Gradually Add Vehicle to Paste A->E B Weigh and Micronize Compound (if necessary) C Add Wetting Agent (e.g., Tween 80) to Compound B->C D Form a Paste C->D D->E F Homogenize the Suspension E->F G Final QC: Particle Size and Homogeneity F->G

Caption: Steps for preparing a homogeneous suspension.

Materials:

  • This compound (micronized, if possible)

  • Carboxymethyl cellulose sodium (CMC-Na)

  • Tween® 80

  • Purified water

  • Mortar and pestle or homogenizer

Procedure:

  • Prepare the vehicle by dissolving 0.5% (w/v) CMC-Na in purified water. Stir until fully hydrated.

  • Accurately weigh the micronized this compound.

  • In a mortar, add a few drops of a wetting agent (e.g., 10% Tween® 80 solution) to the compound and triturate to form a uniform paste. This step is crucial to ensure proper wetting of the drug particles.

  • Gradually add the CMC vehicle to the paste while continuously triturating to form a smooth suspension.

  • Transfer the suspension to a graduated cylinder and add the remaining vehicle to the final volume.

  • Homogenize the suspension using a suitable method to ensure uniform particle size distribution.

  • The suspension should be continuously stirred during dosing to ensure homogeneity.

Administration and Dosing Considerations

The choice of administration route and dosing volume is critical for the welfare of the research animals and the integrity of the study.

Table 5: Recommended Maximum Dosing Volumes for In Vivo Studies

SpeciesRoute of AdministrationMaximum Volume
Mouse Oral (gavage)10 mL/kg
Intravenous (bolus)5 mL/kg[10]
Intraperitoneal10 mL/kg
Subcutaneous10 mL/kg
Rat Oral (gavage)10 mL/kg
Intravenous (bolus)5 mL/kg
Intraperitoneal10 mL/kg
Subcutaneous5 mL/kg

Note: These are general guidelines. Always consult your institution's IACUC policies for specific volume limits.[10]

Conclusion

The formulation of this compound for in vivo studies requires a systematic approach, starting with thorough physicochemical characterization. Due to its likely poor aqueous solubility, strategies such as co-solvent systems, lipid-based formulations, or suspensions are recommended. The protocols provided herein offer a detailed starting point for developing a safe and effective formulation to support preclinical evaluation. It is imperative that all formulations are tested for stability and that the chosen vehicle is demonstrated to be well-tolerated in the animal model.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Butyl-1,2-dihydroquinoline-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-Butyl-1,2-dihydroquinoline-2-one synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction: Reaction time may be insufficient, or the temperature may be too low for the chosen method. For instance, the Conrad-Limpach synthesis often requires high temperatures for cyclization.[1] 2. Inactive catalyst: If using a catalytic method, the catalyst may have degraded or may not be suitable for the specific substrate. 3. Poor quality starting materials: Impurities in aniline or the β-ketoester can interfere with the reaction. 4. Suboptimal solvent: The polarity and boiling point of the solvent can significantly impact reaction efficiency.1. Reaction Optimization: Increase the reaction time and/or temperature incrementally while monitoring the reaction progress by TLC or LC-MS. For thermal cyclizations, ensure the temperature is maintained at the required level (e.g., ~250 °C for some Conrad-Limpach variations).[1] 2. Catalyst Screening: If applicable, try a different catalyst or increase the catalyst loading. For example, in Friedländer synthesis, various acid or base catalysts can be employed.[2][3] Modern methods may benefit from screening different metal catalysts (e.g., Pd, Au, Ni).[4][5] 3. Reagent Purification: Purify starting materials before use. Aniline can be distilled, and β-ketoesters can be purified by distillation or chromatography. 4. Solvent Selection: Experiment with different solvents. High-boiling, inert solvents like mineral oil or Dowtherm A have been shown to improve yields in the Conrad-Limpach synthesis.[1][6]
Formation of Multiple Byproducts 1. Side reactions: Depending on the synthetic route, side reactions such as self-condensation of the keto-ester, polymerization of starting materials, or the formation of regioisomers can occur. In the Friedländer synthesis, using asymmetric ketones can lead to regioselectivity issues.[2] 2. Knorr synthesis competition (in Conrad-Limpach): At higher initial reaction temperatures, aniline may react with the ester group of the β-ketoester, leading to the formation of a 2-hydroxyquinoline (Knorr product) instead of the desired 4-hydroxyquinoline.[1]1. Control of Reaction Conditions: Carefully control the reaction temperature and the order of reagent addition. For the Friedländer synthesis, using a pre-formed imine of the o-aminoaryl ketone can sometimes prevent side reactions of the ketone.[2] 2. Temperature Control in Conrad-Limpach: Maintain a lower temperature during the initial condensation of aniline and the β-ketoester to favor the formation of the kinetic product (β-aminoacrylate), which leads to the 4-hydroxyquinoline. The high temperature should only be applied during the cyclization step.[1]
Difficulty in Product Isolation/Purification 1. Tar formation: High reaction temperatures, especially in the absence of a suitable solvent, can lead to the formation of tarry byproducts, making purification difficult. 2. Similar polarity of product and byproducts: The desired product and some byproducts may have very similar polarities, making chromatographic separation challenging.1. Use of High-Boiling Solvents: Employing a high-boiling inert solvent can help to prevent charring and tar formation at high temperatures.[1][6] 2. Recrystallization: Attempt recrystallization from various solvents or solvent mixtures to purify the product. 3. Chromatographic Optimization: If using column chromatography, try different solvent systems and stationary phases (e.g., silica gel, alumina) to improve separation.
Inconsistent Yields 1. Sensitivity to moisture or air: Some reagents or intermediates, particularly in catalytic reactions, may be sensitive to moisture or air, leading to inconsistent results. 2. Variability in heating: Uneven or inconsistent heating, especially in high-temperature reactions, can affect the reaction outcome.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. 2. Consistent Heating: Use a well-controlled heating mantle or oil bath to ensure consistent and even heating throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: Which is the best synthetic route for obtaining a high yield of this compound?

A1: The optimal synthetic route can depend on the available starting materials and equipment. The Conrad-Limpach synthesis is a classical and often high-yielding method for 4-hydroxyquinolines, which are tautomers of quinolin-2-ones.[1] However, it often requires high temperatures. Modern catalytic methods , such as those employing palladium or gold catalysts, can offer milder reaction conditions and potentially high yields, though they may require more specialized reagents and catalysts.[4] For a specific 4-butyl derivative, a domino reaction or a reductive cyclization of a suitable precursor could also be highly efficient.[7][8]

Q2: How can I minimize the formation of the Knorr product in a Conrad-Limpach synthesis?

A2: The formation of the 2-hydroxyquinoline (Knorr product) occurs when the aniline attacks the ester group of the β-ketoester, which is favored at higher temperatures during the initial condensation. To minimize this, the initial reaction between the aniline and the β-ketoester should be carried out at a lower temperature (e.g., room temperature) to favor the formation of the β-aminoacrylate (kinetic product). The high temperature should only be applied for the subsequent cyclization step.[1]

Q3: What is the role of the solvent in the Conrad-Limpach synthesis, and which solvents are recommended?

A3: The solvent plays a crucial role in the Conrad-Limpach synthesis, particularly during the high-temperature cyclization step. An inert, high-boiling solvent helps to maintain a consistent high temperature, prevent charring of the reactants, and can significantly improve the yield. While early syntheses were often performed neat, using solvents like mineral oil , Dowtherm A , 1,2,4-trichlorobenzene , or 2,6-di-tert-butylphenol has been shown to increase yields, in some cases up to 95%.[1][6]

Q4: Are there any "green" or more environmentally friendly methods for synthesizing quinolinones?

A4: Yes, research is ongoing to develop greener synthetic routes. Some approaches include the use of water as a solvent, microwave-assisted synthesis to reduce reaction times and energy consumption, and the use of reusable solid acid catalysts like montmorillonite K-10 or zeolites.[3] These methods aim to reduce the use of hazardous solvents and reagents.

Q5: My reaction seems to stall before completion. What can I do?

A5: If the reaction stalls, consider the following:

  • Increase catalyst loading: If you are using a catalytic method, a slight increase in the catalyst amount might be necessary.

  • Check for catalyst deactivation: Some catalysts can be poisoned by impurities in the starting materials or solvents. Ensure high-purity reagents are used.

  • Increase temperature: For thermally driven reactions, a moderate increase in temperature might be required to overcome the activation energy barrier. Monitor for byproduct formation.

  • Extend reaction time: Some reactions may simply require a longer time to reach completion. Continue to monitor the reaction progress over an extended period.

Data Presentation: Comparison of Synthesis Parameters for 4-Alkyl-quinolin-2-one Analogs

Since direct comparative data for this compound is limited, this table summarizes typical conditions and reported yields for the synthesis of analogous 4-alkyl and 4-aryl-quinolin-2-ones and dihydroquinolin-2-ones to provide a baseline for optimization.

Synthetic MethodStarting MaterialsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference(s)
Conrad-Limpach Aniline, Ethyl 3-oxobutanoateH₂SO₄ (cat.)Mineral Oil~2501-3Up to 95[1]
Friedländer Synthesis 2-Aminoaryl ketone, α-Methylene carbonylAcid or Base (e.g., p-TSA, KOtBu)Varies (e.g., EtOH, Toluene)Reflux0.5 - 675 - 95[2][3]
Gold-Catalyzed IMHA N-Ethoxycarbonyl-N-propargylanilinesJohnPhosAu(CH₃CN)SbF₆CH₂Cl₂801High (e.g., 99)[4]
Domino Reaction 2-Nitroarylketone5% Pd/C, H₂DichloromethaneRT-65 - 90[8]
Ni-Catalyzed Reductive Cyclization Baylis–Hillman adducts of 2-cyanoanilineNi catalyst, iPr-PyBOX---Moderate to Good[5]
Iodine-Catalyzed Condensation Amine, β-ketoester, AldehydeI₂EtOHReflux-~68[9]

Experimental Protocols

General Protocol for Conrad-Limpach Synthesis of 4-Hydroxyquinoline (precursor to 4-Alkyl-1,2-dihydroquinolin-2-one)

This protocol is a general guideline and may require optimization for the specific synthesis of this compound.

Materials:

  • Aniline derivative

  • β-ketoester (e.g., ethyl 3-oxoheptanoate for a 4-butyl derivative)

  • High-boiling inert solvent (e.g., mineral oil or Dowtherm A)

  • Concentrated sulfuric acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the aniline derivative (1 equivalent) and the β-ketoester (1.1 equivalents).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).

  • Heat the mixture at a moderate temperature (e.g., 100-140°C) for 1-2 hours to form the intermediate β-aminoacrylate. The progress of this step can be monitored by the removal of water/ethanol.

  • Add the high-boiling solvent to the reaction mixture.

  • Increase the temperature to approximately 250°C and maintain for 1-3 hours to effect cyclization.[1]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., hexane) to precipitate the product.

  • Filter the crude product and wash with the same solvent.

  • Purify the product by recrystallization or column chromatography.

General Protocol for a Catalytic Intramolecular Cyclization

This protocol is based on modern catalytic methods and can be adapted for the synthesis of this compound from a suitable precursor.

Materials:

  • A suitable acyclic precursor (e.g., an N-substituted α,β-unsaturated amide)

  • Metal catalyst (e.g., Pd(OAc)₂, AuCl₃) and ligand (if required)

  • Anhydrous solvent

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the acyclic precursor (1 equivalent), the catalyst (e.g., 1-5 mol%), and any necessary ligand.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (this will be catalyst and substrate-dependent, but often milder than classical methods).

  • Stir the reaction for the required time, monitoring its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_end Product Start_Aniline Aniline Derivative Condensation Condensation Start_Aniline->Condensation Start_Ketoester β-Ketoester Start_Ketoester->Condensation Cyclization Cyclization Condensation->Cyclization Intermediate Workup Workup & Purification Cyclization->Workup Product This compound Workup->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield Issue IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Byproducts Byproduct Formation? IncompleteReaction->Byproducts No IncreaseTimeTemp Increase Time/Temp IncompleteReaction->IncreaseTimeTemp Yes CatalystProblem Catalyst Issue? Byproducts->CatalystProblem No OptimizeConditions Optimize Conditions Byproducts->OptimizeConditions Yes CheckCatalyst Check Catalyst Activity/Loading CatalystProblem->CheckCatalyst Yes PurifyReagents Purify Reagents CatalystProblem->PurifyReagents No Solution Improved Yield IncreaseTimeTemp->Solution OptimizeConditions->Solution CheckCatalyst->Solution PurifyReagents->Solution

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Overcoming Solubility Challenges of 4-Butyl-1,2-dihydroquinoline-2-one in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 4-Butyl-1,2-dihydroquinoline-2-one during biological experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

A1: this compound possesses a hydrophobic chemical structure. The presence of the butyl group and the quinolinone core contributes to its low affinity for polar solvents like water and aqueous biological buffers. This inherent hydrophobicity can lead to precipitation in assays, resulting in inaccurate and unreliable data.

Q2: What are the common consequences of poor compound solubility in biological assays?

A2: Low solubility can significantly impact the accuracy and reproducibility of biological assays.[1][2][3] Common issues include:

  • Underestimation of Biological Activity: The actual concentration of the compound in solution may be much lower than the nominal concentration, leading to an underestimation of its potency (e.g., higher IC50 values).[1][2]

  • High Data Variability: Inconsistent dissolution of the compound can cause significant variability between replicate wells and experiments.

  • Compound Precipitation: The compound may precipitate out of solution upon addition to aqueous assay media, especially at higher concentrations. This can interfere with optical measurements and cellular health.

Q3: What is the recommended first step for dissolving this compound?

A3: The standard initial approach is to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[4][5][6] This stock solution can then be serially diluted to the final desired concentrations in the aqueous assay medium. It is crucial to ensure that the final concentration of the organic solvent in the assay is low enough to not affect the biological system being studied.

Troubleshooting Guides

Issue 1: Compound precipitates when added to the aqueous assay medium from a DMSO stock.

Cause: The aqueous environment of the assay medium reduces the solvating power of DMSO, causing the hydrophobic compound to come out of solution. This is a common issue when the final concentration of the compound in the assay medium exceeds its aqueous solubility.

Solutions:

  • Optimize Final DMSO Concentration:

    • Determine the maximum tolerable DMSO concentration for your specific cell line or assay system. Many cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, but it is always best to perform a vehicle control experiment to confirm.

    • Prepare a more concentrated DMSO stock solution so that a smaller volume is needed to achieve the final desired compound concentration, thus keeping the final DMSO concentration within the tolerable range.

  • Employ a Stepwise Dilution Protocol:

    • Instead of directly diluting the highly concentrated DMSO stock into the final aqueous buffer, perform an intermediate dilution step in a solvent mixture with a higher percentage of organic solvent before the final dilution into the assay medium.

  • Utilize Sonication:

    • Briefly sonicate the final solution after adding the compound to the assay medium. This can help to break up small precipitates and transiently increase solubility. However, be cautious as the compound may precipitate again over time.

Issue 2: High variability in results, even at concentrations where precipitation is not visible.

Cause: Micro-precipitation or the formation of aggregates may be occurring, which are not visible to the naked eye but can still significantly impact the effective concentration of the compound in solution.

Solutions:

  • Incorporate Solubilizing Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[7][8] They can encapsulate hydrophobic molecules like this compound, effectively increasing their aqueous solubility. Beta-cyclodextrin derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[7][9]

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate the hydrophobic compound and increase its solubility.[10] It is essential to determine the compatibility of the surfactant with the assay system.

  • Serum in Cell Culture Media:

    • For cell-based assays, the presence of serum can aid in solubilizing hydrophobic compounds due to the presence of proteins like albumin that can bind to the compound. If using serum-free media, the solubility challenges may be more pronounced.

Data Presentation: Solubility Enhancement Strategies

Disclaimer: The following data is representative for quinolinone derivatives and should be used as a guideline. The exact solubility of this compound should be determined experimentally.

Solvent/System Compound Concentration Observations Reference
Aqueous Buffer (PBS, pH 7.4) > 1 µMPrecipitation likely[11][12][13]
DMSO Up to 10 mMGenerally soluble, but check for precipitation upon freeze-thaw cycles.[5][14]
Aqueous Buffer + 0.5% DMSO 1-10 µMSolubility is compound-dependent; may still precipitate at higher concentrations.[14]
Aqueous Buffer + 1% HP-β-CD 10-50 µMSignificant increase in solubility expected.[7][9]
Aqueous Buffer + 0.1% Tween® 80 5-20 µMIncreased solubility due to micelle formation.[10]

Experimental Protocols

Protocol 1: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare a stock solution of HP-β-CD: Dissolve HP-β-CD in the desired aqueous assay buffer to create a stock solution (e.g., 10% w/v).

  • Prepare a stock solution of this compound in an organic solvent: Dissolve the compound in a minimal amount of a suitable organic solvent like DMSO to create a high-concentration stock (e.g., 10 mM).

  • Complexation:

    • Slowly add the compound stock solution to the HP-β-CD solution while vortexing or stirring. The molar ratio of compound to cyclodextrin may need to be optimized (commonly ranging from 1:1 to 1:10).

    • Allow the mixture to incubate at room temperature for at least 1 hour to facilitate complex formation. Gentle heating or sonication can sometimes improve complexation efficiency.

  • Sterile Filtration: Filter the final solution through a 0.22 µm filter to remove any non-encapsulated compound that may have precipitated.

  • Assay Dilution: Use this stock solution for further dilutions in the assay medium. Remember to include a vehicle control with the same concentration of HP-β-CD.

Protocol 2: Solubilization using a Surfactant (Tween® 80)
  • Prepare a stock solution of Tween® 80: Dissolve Tween® 80 in the desired aqueous assay buffer to create a stock solution (e.g., 1% w/v). Ensure the final concentration in the assay is above the CMC and non-toxic to the cells.

  • Prepare a stock solution of this compound in an organic solvent: Dissolve the compound in a minimal amount of DMSO to create a high-concentration stock (e.g., 10 mM).

  • Micellar Solubilization:

    • Add the Tween® 80 stock solution to your assay medium to achieve the desired final surfactant concentration.

    • Add the compound stock solution to the surfactant-containing medium while vortexing.

  • Equilibration: Allow the solution to equilibrate for a short period (e.g., 15-30 minutes) before adding to the cells or starting the assay.

  • Control: Include a vehicle control with the same final concentration of DMSO and Tween® 80.

Mandatory Visualizations

Signaling Pathway Diagrams

Given that quinolone and quinolinone derivatives have been reported to exhibit various biological activities, the following diagrams illustrate potential signaling pathways that could be investigated for this compound.

DNA_Gyrase_Inhibition Compound This compound DNA_Gyrase DNA Gyrase / Topoisomerase IV Compound->DNA_Gyrase Inhibition DNA_Breaks Double-Strand DNA Breaks DNA_Gyrase->DNA_Breaks Induction SOS_Response SOS Response Activation DNA_Breaks->SOS_Response Cell_Cycle_Arrest Cell Cycle Arrest SOS_Response->Cell_Cycle_Arrest Apoptosis Apoptosis SOS_Response->Apoptosis

Caption: DNA Gyrase Inhibition Pathway.

NADPH_Oxidase_Inhibition Compound This compound NOX NADPH Oxidase (NOX) Compound->NOX Inhibition ROS Reactive Oxygen Species (ROS) NOX->ROS Production Oxidative_Stress Reduced Oxidative Stress ROS->Oxidative_Stress Leads to Downstream_Signaling Downstream Signaling (e.g., MAPK, NF-kB) Oxidative_Stress->Downstream_Signaling Modulation Cell_Survival Increased Cell Survival Downstream_Signaling->Cell_Survival

Caption: NADPH Oxidase Inhibition Pathway.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_Cytoplasm Androgen Receptor (AR) Androgen->AR_Cytoplasm Binds AR_Nucleus AR Dimer AR_Cytoplasm->AR_Nucleus Translocation & Dimerization Compound This compound Compound->AR_Cytoplasm Antagonizes ARE Androgen Response Element (ARE) AR_Nucleus->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Regulates

Caption: Androgen Receptor Antagonism.

References

troubleshooting unexpected side reactions in 4-substituted quinolinone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4-Substituted Quinolinone Synthesis

This guide provides troubleshooting for common and unexpected side reactions encountered during the synthesis of 4-substituted quinolinones, a core scaffold in many pharmaceutical agents. The following sections address specific experimental issues in a question-and-answer format, offering detailed protocols, data-driven advice, and mechanistic insights.

FAQ 1: Formation of Isomeric 2-Quinolinone Byproduct

Question: I am attempting to synthesize a 4-quinolinone derivative via a thermal cyclization (Conrad-Limpach or Gould-Jacobs reaction), but I am observing a significant amount of the isomeric 2-quinolinone as a byproduct. How can I improve the regioselectivity of my reaction to favor the desired 4-quinolinone?

Answer: The formation of 2-hydroxyquinoline (which tautomerizes to 2-quinolinone) versus 4-hydroxyquinoline (which tautomerizes to 4-quinolinone) is a common challenge in syntheses like the Conrad-Limpach reaction.[1] This regioselectivity is primarily dictated by the initial condensation step between the aniline and the β-ketoester and the subsequent cyclization conditions.

The reaction can proceed via two main pathways:

  • Conrad-Limpach Pathway (lower temperatures): The aniline's amino group attacks the keto group of the β-ketoester, leading to an enamine intermediate that cyclizes to form the 4-quinolinone.

  • Knorr Pathway (higher temperatures): At elevated temperatures (e.g., ~140°C or higher), the aniline can attack the ester group, forming a β-keto anilide intermediate.[1] This intermediate then cyclizes to produce the thermodynamically favored 2-quinolinone.[1]

To favor the 4-quinolinone product, reaction conditions must be carefully controlled to promote kinetic control over thermodynamic control.

Troubleshooting and Optimization

1. Temperature Control: The most critical parameter is temperature. The initial condensation should be run at a moderate temperature to prevent the Knorr reaction. The subsequent cyclization step requires high heat (often around 250°C), but the initial adduct formation is key.[1]

2. Solvent Choice: High-boiling, inert solvents are crucial for the high-temperature cyclization step to ensure even heating and prevent decomposition. Using a solvent like mineral oil or Dowtherm A can significantly improve yields of the 4-quinolinone product compared to solvent-free conditions.[1][2]

Data Presentation: Effect of Reaction Conditions on Isomer Ratio

EntryAniline Derivativeβ-KetoesterCondensation Temp.Cyclization Temp.Solvent4-Quinolinone:2-Quinolinone Ratio (Approx.)
1AnilineEthyl Acetoacetate60°C250°CMineral Oil>95 : 5
2AnilineEthyl Acetoacetate140°C250°CMineral Oil20 : 80
3m-ToluidineEthyl Benzoylacetate80°C260°CDowtherm A>90 : 10
4m-ToluidineEthyl Benzoylacetate150°C260°CDowtherm A15 : 85

This table represents typical outcomes based on established reaction principles.

Experimental Protocol: Modified Conrad-Limpach Synthesis for 4-Quinolinone

This protocol is designed to maximize the yield of the 4-quinolinone product.

Step 1: Formation of the Enamine Intermediate (Kinetic Control)

  • In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine the aniline derivative (1.0 eq) and the β-ketoester (1.1 eq) in toluene.

  • Add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid, 0.02 eq).

  • Heat the mixture to reflux (approx. 110°C) and monitor the removal of water via the Dean-Stark trap.

  • Once the theoretical amount of water has been collected (typically 2-4 hours), allow the reaction to cool to room temperature.

  • Remove the toluene under reduced pressure to yield the crude enamine intermediate. Do not purify further.

Step 2: Thermal Cyclization

  • Add a high-boiling inert solvent (e.g., mineral oil or Dowtherm A) to the flask containing the crude enamine. The solvent should be sufficient to create a stirrable slurry.

  • Heat the mixture with vigorous stirring in a sand bath or heating mantle to 250-260°C.

  • Maintain this temperature for 30-60 minutes. The product will often precipitate from the hot solvent.

  • Allow the mixture to cool to below 100°C, then add hexane to dilute the mixture and facilitate filtration.

  • Collect the solid product by vacuum filtration, wash thoroughly with hexane to remove the high-boiling solvent, and dry to obtain the crude 4-quinolinone.

  • Recrystallize from a suitable solvent (e.g., ethanol, acetic acid) for purification.

Visualization: Competing Reaction Pathways

The following diagram illustrates the decision point in the reaction that leads to either the desired 4-quinolinone or the isomeric 2-quinolinone side product.

G cluster_kinetic Kinetic Control (Lower Temp) cluster_thermo Thermodynamic Control (Higher Temp) Reactants Aniline + β-Ketoester Enamine Enamine Intermediate (Attack at Keto C=O) Reactants->Enamine Conrad-Limpach Pathway Anilide β-Keto Anilide Intermediate (Attack at Ester C=O) Reactants->Anilide Knorr Pathway Product4Q 4-Quinolinone Enamine->Product4Q Cyclization Product2Q 2-Quinolinone (Side Product) Anilide->Product2Q Cyclization

Caption: Competing pathways in quinolinone synthesis.

FAQ 2: Unwanted N-Alkylation vs. O-Alkylation

Question: During the alkylation of my quinolinone precursor, I am getting a mixture of N-alkylated and O-alkylated products. How can I control the regioselectivity of this step?

Answer: Quinolinones are ambident nucleophiles, meaning they can be alkylated at either the ring nitrogen (N-alkylation) or the exocyclic oxygen (O-alkylation). The outcome of the reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.

  • N-Alkylation is often the thermodynamically more stable product.

  • O-Alkylation is often the kinetically favored product, especially with "harder" electrophiles under conditions that favor a dissociated "free" anion.

Controlling the selectivity involves manipulating the reaction environment to favor one pathway over the other.

Troubleshooting and Optimization

1. Base and Solvent System: The choice of base and solvent has the most significant impact.

  • For N-Alkylation (Thermodynamic Product): Use a base that promotes equilibrium and a polar aprotic solvent. Conditions like potassium carbonate (K₂CO₃) in DMF often favor N-alkylation.[3]
  • For O-Alkylation (Kinetic Product): Use a strong, non-nucleophilic base that rapidly deprotonates the quinolinone, and a less polar solvent. Sodium hydride (NaH) in THF or silver salts (e.g., Ag₂CO₃) in solvents like chloroform can favor O-alkylation by coordinating with the oxygen atom.

2. Alkylating Agent: The nature of the alkylating agent (Hard and Soft Acids and Bases theory) can also influence the outcome, although this is often secondary to the solvent/base system.

Data Presentation: Influence of Conditions on Alkylation Regioselectivity

EntryQuinolinone SubstrateBaseSolventAlkylating AgentN-Alkylation : O-Alkylation Ratio (Approx.)
1Quinolin-2(1H)-oneK₂CO₃DMF2-Bromoacetophenone85 : 15[3]
2Quinolin-2(1H)-oneNaHTHFBenzyl Bromide30 : 70
38-Methoxyquinolin-2(1H)-oneK₂CO₃DMF2-Bromoacetophenone< 5 : >95 (Exclusively O-alkylated)[3]
4Quinazolin-4(3H)-oneCs₂CO₃DMFBenzyl Chloride>95 : < 5 (Exclusively N-alkylated)[4]

Note: Steric hindrance around the nitrogen, as seen in Entry 3 with an 8-substituted quinolinone, can dramatically shift the preference to O-alkylation.[3]

Experimental Protocol: Selective N-Alkylation of a Quinolinone
  • To a solution of the quinolinone (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 20 minutes.

  • Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise.

  • Heat the reaction to 60-80°C and monitor by TLC until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and pour it into ice water.

  • Collect the resulting precipitate by vacuum filtration or extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualization: Troubleshooting Workflow for Alkylation

This diagram provides a logical workflow for diagnosing and correcting issues with alkylation regioselectivity.

G Start Alkylation reaction yields a mixture of N- and O- products Analyze Analyze Product Ratio (NMR, LC-MS) Start->Analyze Desired_N Goal: Increase N-Alkylation Analyze->Desired_N N-Product is minor Desired_O Goal: Increase O-Alkylation Analyze->Desired_O O-Product is minor N_Solvent Switch to Polar Aprotic Solvent (e.g., DMF, DMSO) Desired_N->N_Solvent O_Solvent Switch to Less Polar Solvent (e.g., THF, Dioxane) Desired_O->O_Solvent N_Base Use Weaker Base (e.g., K₂CO₃, Cs₂CO₃) N_Solvent->N_Base N_Temp Increase Temperature (Promote Thermodynamic Control) N_Base->N_Temp O_Base Use Stronger, Non-nucleophilic Base (e.g., NaH, LDA) O_Solvent->O_Base O_Agent Consider Silver Salt (e.g., Ag₂CO₃) O_Base->O_Agent

Caption: Troubleshooting workflow for N- vs. O-alkylation.

References

optimization of reaction conditions for 4-Butyl-1,2-dihydroquinoline-2-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 4-Butyl-1,2-dihydroquinoline-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and established method is the Conrad-Limpach synthesis. This reaction involves two key steps: the condensation of aniline with a β-ketoester (in this case, ethyl 2-butylacetoacetate) to form a β-anilinocrotonate intermediate, followed by a high-temperature thermal cyclization to yield the final 4-hydroxyquinoline product, which exists in tautomeric equilibrium with the desired this compound (the quinolin-2-one form typically predominates).[1][2][3][4]

Q2: My overall yield is very low. What are the most critical factors affecting the yield?

A2: Low yield in a Conrad-Limpach synthesis can stem from several factors. The most critical are:

  • Cyclization Temperature: The ring-closing step requires very high temperatures, typically around 250 °C. Insufficient temperature will lead to incomplete cyclization.[1][2]

  • Solvent Choice: The choice of a high-boiling point solvent is crucial for achieving the necessary reaction temperature and ensuring high yields. Inert solvents like mineral oil, Dowtherm A, or diphenyl ether are highly recommended over performing the reaction neat.[1][5]

  • Purity of Reactants: Ensure the aniline and ethyl 2-butylacetoacetate are pure and dry. Impurities can lead to side reactions.

  • Inefficient Water/Ethanol Removal: During both the initial condensation and the final cyclization, the removal of water and ethanol, respectively, drives the equilibrium toward product formation.[5]

Q3: I am getting a significant amount of an isomeric byproduct. What is it and how can I avoid it?

A3: You are likely forming the Knorr product, 2-butyl-4-hydroxyquinoline. The Conrad-Limpach reaction has a well-known competition between attack at the keto group (leading to the desired 4-quinolone) and the ester group (leading to a 2-quinolone).

  • Kinetic vs. Thermodynamic Control: The formation of your desired 4-butyl-quinolin-2-one is the kinetic product, favored at lower temperatures during the initial condensation step (room temperature to slightly elevated). The Knorr product is thermodynamically favored and forms when the initial condensation is run at higher temperatures (e.g., >140 °C).[1]

  • Solution: To avoid the Knorr byproduct, perform the initial condensation of aniline and ethyl 2-butylacetoacetate at or near room temperature before proceeding to the high-temperature cyclization step.[1]

Q4: The final product is a dark, oily residue that is difficult to purify. What purification methods are recommended?

A4: The high temperatures used in the cyclization can lead to the formation of colored, polymeric impurities.

  • Initial Workup: After cooling the reaction mixture, the product often precipitates. It can be collected by filtration and washed with a non-polar solvent (like hexane or ether) to remove the high-boiling point reaction solvent (e.g., mineral oil).

  • Recrystallization: This is the most effective method for purifying the solid product. Suitable solvents include ethanol, ethyl acetate, or mixtures of ethanol and water.

  • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed. A gradient of ethyl acetate in hexane is a typical mobile phase.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Cyclization temperature is too low.2. Reaction time is insufficient.3. Ineffective catalyst or no catalyst used.4. Degradation of starting materials.1. Ensure the reaction mixture reaches ~250 °C during the cyclization step. Use a high-boiling solvent like Dowtherm A or mineral oil.[1][5]2. Increase the cyclization time. Monitor the reaction by TLC.3. Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or a small amount of p-TsOH) to the initial condensation step.[1]4. Use freshly distilled aniline and pure ethyl 2-butylacetoacetate.
Formation of Knorr Isomer (2-butyl-4-hydroxyquinoline) The initial condensation reaction between aniline and the β-ketoester was performed at too high a temperature (>140 °C), favoring the thermodynamic product.[1]Perform the initial condensation at room temperature to form the kinetic β-anilinocrotonate intermediate before heating to high temperature for the cyclization step.
Reaction Stalls at Intermediate Stage 1. Incomplete removal of ethanol during cyclization.2. Insufficient heat transfer in a large-scale reaction.1. Use a setup (e.g., a Dean-Stark trap or short-path distillation head) to actively remove the ethanol formed during the high-temperature cyclization.[5]2. Ensure efficient stirring and uniform heating of the reaction vessel.
Product is Dark and Oily Formation of polymeric byproducts due to excessive heat or prolonged reaction time at high temperatures.1. Minimize the time the reaction is held at the maximum temperature. Aim for the shortest time required for complete cyclization.2. Purify via recrystallization from a suitable solvent (e.g., ethanol) or perform column chromatography.
Difficulty Removing High-Boiling Solvent (e.g., Mineral Oil) The solvent is viscous and non-volatile.After the reaction, allow the mixture to cool so the product solidifies or precipitates. Triturate the solid with a large volume of a non-polar solvent like hexane or petroleum ether and filter. The product should be insoluble while the mineral oil is washed away. Repeat the wash if necessary.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-butylacetoacetate (Precursor)

This protocol is adapted from standard procedures for the alkylation of ethyl acetoacetate.[6]

  • Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried.

  • Sodium Ethoxide Formation: In the flask, add 2.5 L of absolute ethanol. Carefully add 115 g (5 moles) of metallic sodium in small pieces. The reaction is exothermic. Allow all the sodium to dissolve completely.

  • Acetoacetate Addition: Once the sodium ethoxide solution has cooled slightly, add 650 g (5 moles) of ethyl acetoacetate.

  • Alkylation: Heat the solution to a gentle reflux. Using the dropping funnel, add 750 g (5.47 moles) of n-butyl bromide over approximately 2 hours.

  • Reaction Completion: Maintain the reflux for an additional 2-3 hours until the reaction is complete (monitor by TLC).

  • Workup: Cool the reaction mixture. The majority of the ethanol can be removed by distillation. Add water to the residue and extract with diethyl ether or dichloromethane (3 x 500 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude product by vacuum distillation to yield ethyl 2-butylacetoacetate.

Protocol 2: Synthesis of this compound

This protocol is based on the general principles of the Conrad-Limpach synthesis.[1][2][5]

  • Step A: Condensation (Formation of Intermediate)

    • In a round-bottom flask, combine aniline (1.0 eq) and ethyl 2-butylacetoacetate (1.05 eq).

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) or p-toluenesulfonic acid (0.01 eq).

    • Stir the mixture at room temperature for 1-2 hours. The reaction is often accompanied by the formation of water, which may be observed.

  • Step B: Cyclization

    • To the flask containing the intermediate, add a high-boiling inert solvent such as Dowtherm A or mineral oil (approx. 2-3 mL per gram of starting aniline).

    • Equip the flask with a short-path distillation head to allow for the removal of ethanol.

    • Heat the mixture in a sand bath or with a heating mantle to 250-260 °C.

    • Maintain this temperature for 30-60 minutes. Ethanol will distill off as the cyclization proceeds.

    • Monitor the reaction progress by taking small aliquots and analyzing via TLC.

  • Step C: Isolation and Purification

    • Allow the reaction mixture to cool to below 100 °C, then pour it into a beaker containing a large volume of hexane or petroleum ether. The product should precipitate as a solid.

    • Stir the slurry for 30 minutes to wash away the solvent.

    • Collect the solid product by vacuum filtration and wash thoroughly with more hexane.

    • Recrystallize the crude solid from hot ethanol or ethyl acetate to obtain pure this compound.

Data Presentation

Table 1: Effect of Cyclization Solvent on Yield

The following table summarizes the effect of different high-boiling point solvents on the yield of a representative Conrad-Limpach reaction. The trend shows that solvents with boiling points around 250 °C or higher generally provide better yields for the thermal cyclization step.[5]

SolventBoiling Point (°C)Typical Yield (%)Notes
Mineral Oil> 27560 - 95Inexpensive, but can be difficult to remove from the product.[1]
Dowtherm A25765 - 95Excellent heat transfer, liquid at RT, but more expensive.[5]
Diphenyl Ether25960 - 90Solid at room temperature, which can be inconvenient.
1,2,4-Trichlorobenzene214~54Lower yield, but a potential alternative.[5]
Ethyl Benzoate212~45Lower yield due to insufficient temperature.[5]
Neat (No Solvent)-< 30Prone to charring and side reactions; very low yield.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants1 Reactants for Step 1 cluster_reactants2 Reactants for Step 2 s1 Step 1: Precursor Synthesis r5 Ethyl 2-butyl- acetoacetate s1->r5 Precursor s2 Step 2: Condensation s3 Step 3: Cyclization s2->s3 Intermediate + High-Boiling Solvent ~250 °C s4 Step 4: Workup & Purification s3->s4 Crude Product product Final Product: This compound s4->product Purified Product r1 Ethyl Acetoacetate r2 n-Butyl Bromide r3 Sodium Ethoxide r4 Aniline r6 Acid Catalyst (H₂SO₄)

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield Observed check_temp Was Cyclization Temp ≥ 250°C? start->check_temp check_isomer Isomeric Byproduct (Knorr Product) Present? check_temp->check_isomer Yes sol_temp Increase Temperature Use Appropriate Heater check_temp->sol_temp No check_solvent Was a High-Boiling Solvent Used? check_isomer->check_solvent No sol_isomer Lower Initial Condensation Temp (to Room Temp) check_isomer->sol_isomer Yes sol_solvent Use Mineral Oil or Dowtherm A check_solvent->sol_solvent No success Yield Improved check_solvent->success Yes sol_temp->success sol_isomer->success sol_solvent->success

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

purification strategies for high-purity 4-Butyl-1,2-dihydroquinoline-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of high-purity 4-Butyl-1,2-dihydroquinoline-2-one.

Troubleshooting Purification Challenges

Users may encounter several issues during the purification of this compound. This section provides a systematic guide to troubleshoot common problems.

Issue 1: Low Recovery After Recrystallization

Possible Cause Recommendation
Inappropriate Solvent Choice The target compound has high solubility in the cold recrystallization solvent.
Action: Select a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. Good starting points for quinolinones include ethanol, methanol, ethyl acetate, or mixtures like ethanol/water or ethyl acetate/hexanes.[1][2]
Excessive Solvent Volume Using too much solvent will keep the compound dissolved even at low temperatures.
Action: Use the minimum amount of hot solvent required to fully dissolve the crude product.[1]
Premature Crystallization Crystals forming during hot filtration.
Action: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Use a fluted filter paper for faster filtration. Add a small excess of hot solvent just before filtration.
Cooling Rate Too Rapid Rapid cooling can lead to the formation of fine, impure crystals that are difficult to collect.
Action: Allow the solution to cool slowly to room temperature to form larger, purer crystals before further cooling in an ice bath.[1]

Issue 2: Persistent Impurities After Recrystallization

Possible Cause Recommendation
Co-crystallization of Impurities Impurities have similar solubility profiles to the target compound.
Action: Try a different recrystallization solvent or a multi-solvent system. Consider a pre-purification step such as a solvent wash or slurry. For persistent impurities, column chromatography is recommended.
Oiling Out The compound separates as a liquid instead of forming crystals.
Action: This occurs when the boiling point of the solvent is too high or the solution is supersaturated. Add a small amount of a solvent in which the compound is more soluble (a co-solvent) to the hot solution, or lower the temperature at which the solution becomes saturated by using more solvent. Seeding with a pure crystal can also induce proper crystallization.

Issue 3: Poor Separation or Decomposition during Column Chromatography

Possible Cause Recommendation
Inappropriate Stationary Phase The compound may be unstable on acidic silica gel.
Action: Deactivate the silica gel by pre-treating it with a small amount of a basic modifier like triethylamine mixed in the eluent. Alternatively, use a different stationary phase such as neutral alumina.
Incorrect Eluent System The polarity of the eluent is too high or too low, leading to poor separation or no elution.
Action: Develop a suitable eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[3][4]
Compound Streaking on TLC/Column The compound is interacting too strongly with the stationary phase.
Action: Add a small amount of a modifier to the eluent. For basic compounds like some quinolinones, adding a small percentage of triethylamine (e.g., 0.1-1%) can improve peak shape. For acidic compounds, a small amount of acetic or formic acid may be beneficial.
Decomposition on the Column The compound is sensitive to prolonged exposure to the stationary phase.
Action: Use flash column chromatography to minimize the purification time. Ensure the compound is not left on the column for an extended period.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: Recrystallization is the most common and cost-effective method for the purification of crystalline organic compounds like this compound.[1] For achieving very high purity or for separating closely related impurities, column chromatography is the preferred method.[3]

Q2: What are some good starting solvents for the recrystallization of this compound?

A2: Based on the polarity of similar quinolinone structures, good starting solvents to screen are ethanol, isopropanol, ethyl acetate, and acetone.[1][2] Solvent mixtures such as ethanol/water, methanol/acetone, or ethyl acetate/hexanes can also be effective.[6][7] The ideal solvent will dissolve the compound when hot but not when cold.

Q3: My purified product has a yellowish tint. How can I remove colored impurities?

A3: Colored impurities can sometimes be removed by treating the hot solution during recrystallization with a small amount of activated charcoal before the hot filtration step. Use charcoal sparingly as it can also adsorb the desired product.

Q4: What are the potential impurities I should be aware of during the synthesis and purification of this compound?

A4: Potential impurities will depend on the synthetic route. If a Conrad-Limpach or Knorr synthesis is used, starting materials such as the corresponding aniline or β-ketoester could be present.[8][9][10] Side-products from incomplete cyclization or alternative cyclization pathways are also possible. For instance, in the Knorr synthesis, the formation of a 4-hydroxyquinoline isomer is a known side reaction under certain conditions.[8]

Q5: How can I monitor the purity of my this compound?

A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of the purification. High-performance liquid chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to determine the final purity of the compound.

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. The compound should be sparingly soluble. Heat the test tube in a warm water bath and add more solvent dropwise until the solid just dissolves. Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture to boiling with stirring. Add more hot solvent in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a stemless funnel with fluted filter paper and a receiving flask. Filter the hot solution quickly to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to air dry on the filter paper, and then dry them further in a vacuum oven to a constant weight.

Protocol 2: Flash Column Chromatography

  • Eluent Selection: Using TLC, determine a solvent system that provides good separation of the target compound from its impurities. A good starting point is a mixture of hexanes and ethyl acetate. The desired compound should have an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the chromatography column and allow the silica to settle, ensuring a level surface. Drain the excess solvent until it is just level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the sample solution to the top of the silica bed. Alternatively, for less soluble compounds, the crude material can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution: Carefully add the eluent to the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow crude Crude Product recrystallization Recrystallization crude->recrystallization Initial Purification purity_check Purity Check (TLC, HPLC, NMR) recrystallization->purity_check troubleshooting Troubleshooting recrystallization->troubleshooting Low Yield / Impure column_chromatography Column Chromatography column_chromatography->purity_check Further Purification column_chromatography->troubleshooting Poor Separation purity_check->column_chromatography Purity < 99% high_purity_product High-Purity Product purity_check->high_purity_product Purity > 99%

Caption: General purification workflow for this compound.

Troubleshooting_Logic start Purification Issue recrystallization_issue Recrystallization Problem? start->recrystallization_issue chromatography_issue Chromatography Problem? recrystallization_issue->chromatography_issue No low_yield Low Yield recrystallization_issue->low_yield Yes persistent_impurities Persistent Impurities recrystallization_issue->persistent_impurities Yes poor_separation Poor Separation chromatography_issue->poor_separation Yes decomposition Decomposition chromatography_issue->decomposition Yes check_solvent Check Solvent Choice & Volume low_yield->check_solvent slow_cooling Ensure Slow Cooling low_yield->slow_cooling change_solvent Try Different Solvent/System persistent_impurities->change_solvent use_chromatography Proceed to Chromatography persistent_impurities->use_chromatography check_eluent Optimize Eluent via TLC poor_separation->check_eluent deactivate_silica Deactivate Silica/Use Alumina decomposition->deactivate_silica flash_chrom Use Flash Chromatography decomposition->flash_chrom

Caption: Troubleshooting decision tree for purification issues.

References

minimizing byproduct formation in the synthesis of 4-alkyl-1,2-dihydroquinolin-2-ones

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 4-Alkyl-1,2-dihydroquinolin-2-ones

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize byproduct formation during the synthesis of 4-alkyl-1,2-dihydroquinolin-2-ones.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts encountered during the synthesis of 4-alkyl-1,2-dihydroquinolin-2-ones?

A1: The formation of byproducts is highly dependent on the synthetic route. Common undesirable products include:

  • Over-oxidized Quinolines: The dihydroquinoline ring can be sensitive to oxidation, leading to the formation of the corresponding aromatic quinoline as a significant impurity. This is particularly noted in reactions involving N-Boc protected substrates which can undergo in situ deprotection and autoxidation.[1]

  • Regioisomers: Depending on the cyclization strategy, regioisomeric quinolinones (e.g., quinolin-4-ones) can form. The choice of base can influence the site of deprotonation and subsequent cyclization, leading to different isomers.[2]

  • Products of Hydrogen Transfer: In radical cyclization reactions, byproducts can arise from competing hydrogen transfer steps, such as 1,5-hydrogen transfer, which can occur at rates comparable to the desired cyclization.[3]

  • Decomposition Products: Certain starting materials or intermediates may be unstable under the reaction conditions, leading to decomposition. For instance, N-methyl substrates have been observed to fully decompose under specific hydrazine-catalyzed conditions.[1]

  • Unidentified Mixtures: In some cases, particularly with highly substituted substrates, complex mixtures of unidentified products may be formed.[4]

Q2: How does the choice of catalyst and solvent affect byproduct formation?

A2: The catalyst and solvent system is critical for controlling the reaction's selectivity and yield.

  • Catalyst: In metal-catalyzed reactions, the choice of metal and ligand can be crucial. For instance, in palladium-catalyzed cyclizations, ligands like Xantphos have been shown to be highly effective.[4] For gold-catalyzed intramolecular hydroarylation, catalyst fine-tuning can achieve regiodivergent cyclization.[5] Heterogeneous catalysts like zeolites have also been used, which can simplify catalyst removal but may require specific temperature ranges to be effective.[6]

  • Solvent: The polarity and coordinating ability of the solvent can influence reaction rates and byproduct formation. In some hydrazine-catalyzed ring-closing metathesis reactions, solvents like ethanol or methanol provided higher conversion and yields compared to acetonitrile.[1]

Q3: Can the protecting group on the nitrogen atom influence the reaction outcome?

A3: Yes, the N-protecting group has a significant impact. For example, in hydrazine-catalyzed ring-closing carbonyl-olefin metathesis, substrates with an acid-labile N-Boc protecting group were observed to yield the fully aromatized quinoline as a byproduct.[1] Subsequent treatment with acid can even be used to intentionally drive the reaction toward the quinoline product.[1] The electronic properties of the substituent on the nitrogen can also affect the rate of key reaction steps like cycloaddition and cycloreversion.[1]

Troubleshooting Guide

This section addresses specific problems you may encounter during synthesis.

Problem 1: A significant amount of the corresponding aromatic quinoline is observed as a byproduct.

  • Possible Cause 1: Oxidation of the Dihydroquinolinone Product. The 1,2-dihydroquinolin-2-one ring system is susceptible to autoxidation, especially when heated or exposed to air in the presence of certain reagents.

  • Solution 1: Maintain an Inert Atmosphere. Conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen. Use degassed solvents.

  • Possible Cause 2: In Situ Deprotection and Oxidation. If using an acid-labile protecting group like N-Boc, trace amounts of acid can lead to its removal, followed by rapid oxidation to the quinoline.[1]

  • Solution 2: Choose a More Stable Protecting Group. Consider using a more robust protecting group that is stable to the reaction conditions. Alternatively, ensure the reaction medium is strictly neutral or basic if compatible with the desired chemistry.

Problem 2: The major product is the isomeric quinolin-4-one instead of the desired quinolin-2-one.

  • Possible Cause: Incorrect Regioselectivity of Cyclization. In methods like the Conrad-Limpach synthesis, the reaction conditions, particularly temperature and the nature of the base, dictate the cyclization pathway.[2][7]

  • Solution: Modify Reaction Conditions. For cyclization of N-(2-acetylphenyl)but-2-enamide, using a weaker base (e.g., Cs₂CO₃) favors the formation of 4-methyl-3-vinylquinolin-2-one, whereas a stronger base (e.g., NaOH) leads to the quinolin-4-one.[2] Similarly, the Conrad-Limpach-Knorr synthesis can yield 4-quinolones at higher temperatures (~250 °C) and 2-quinolones at lower temperatures (~100 °C) in the presence of a strong acid.[7]

Problem 3: Low yield and formation of a complex mixture of byproducts.

  • Possible Cause 1: Substrate Decomposition. The starting materials or intermediates may not be stable under the applied conditions (e.g., high temperature, strong acid/base). High temperatures required for some thermal cyclizations can lead to product decomposition.[2]

  • Solution 1: Use Milder Reaction Conditions. Explore alternative synthetic routes that proceed under milder conditions. Many modern methods utilize metal catalysis (e.g., Pd, Cu, Au) or photoredox catalysis, which often require lower temperatures.[4][5]

  • Possible Cause 2: Unfavorable Substrate Substitution. Certain substitution patterns on the starting materials can hinder the desired reaction pathway. For example, acrylamide substrates with methyl groups on both the α- and β-positions of the vinyl group have been reported to yield a mixture of unidentified products in some radical cyclization reactions.[4]

  • Solution 2: Modify Substrate Design. If possible, redesign the substrate to be more amenable to the chosen synthetic method. This may involve altering the position or electronic nature of substituents.

Data on Reaction Condition Optimization

The selection of reaction parameters is crucial for maximizing the yield of the desired product while minimizing byproducts.

Table 1: Optimization of Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis Data synthesized from results of a study on N-prenylated 2-aminobenzaldehydes.[1]

EntryN-Protecting GroupCatalyst (mol%)SolventConversion (%)Yield of 1,2-dihydroquinoline (%)Notes
1Ts9CH₃CN7147-
2Ts9MeOH9649Higher conversion in alcoholic solvents.
3Ts9EtOH9755Highest yield for Ts-protected substrate.
4Boc9EtOH986415% quinoline byproduct also formed.
5Ac9EtOH9950Some quinoline byproduct also formed.
6Me9EtOH-0Full decomposition of starting material.

Visualized Workflows and Mechanisms

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of 4-alkyl-1,2-dihydroquinolin-2-ones.

G cluster_reaction Reaction Phase cluster_workup Workup & Purification cluster_analysis Analysis start Combine Reactants & Solvent reaction Heat/Irradiate under Inert Atmosphere start->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring quench Quench Reaction & Remove Solvent monitoring->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS, etc.) purify->characterize final_product Isolated Product characterize->final_product

Caption: General workflow for synthesis, purification, and analysis.

Troubleshooting Flowchart: Unidentified Byproduct

Use this decision tree if your reaction is producing significant, unidentified byproducts.

G start High Byproduct Formation Detected by TLC/LC-MS identify Isolate & Characterize Byproduct (NMR, HRMS) start->identify is_isomer Is Byproduct a Regioisomer? identify->is_isomer is_oxidized Is Byproduct the Aromatized Quinoline? is_isomer->is_oxidized No sol_isomer Adjust Base/Catalyst/ Temperature to Control Regioselectivity is_isomer->sol_isomer Yes is_other Other Structure? is_oxidized->is_other No sol_oxidized Use Degassed Solvents & Inert Atmosphere is_oxidized->sol_oxidized Yes sol_other Re-evaluate Reaction Mechanism. Consider Milder Conditions/Alternative Route is_other->sol_other Yes

Caption: Decision tree for troubleshooting byproduct formation.

Key Experimental Protocols

Protocol 1: General Procedure for Reductive Radical Cyclization This protocol is a generalized procedure based on methods for 6-exo-trig radical cyclizations of α-halo-ortho-alkenyl anilides to form 4-alkyl-substituted dihydroquinolin-2-ones.[3]

  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the α-halo-ortho-alkenyl anilide substrate (1.0 eq) in degassed toluene to a concentration of 0.02 M.

  • Initiator Addition: Add a radical initiator, such as azobisisobutyronitrile (AIBN) (0.1 eq).

  • Reagent Addition: Add tributyltin hydride (Bu₃SnH) (1.2 eq) dropwise to the solution via syringe over 10 minutes.

  • Reaction: Heat the reaction mixture to 80-110 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Purification: The crude residue can be purified directly by flash column chromatography. To remove tin residues, the crude product can be dissolved in acetonitrile and washed with hexane. The acetonitrile layer is then concentrated, and the residue is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired 3,4-dihydroquinolin-2-one.[3] For sensitive products, KF-doped silica may be used.[3]

Protocol 2: Purification of Technical Grade Dihydroquinolines This protocol describes a general method for purifying technical grade material, which may contain oxidation and dimerization products.[8]

  • Initial Purification (Optional): For thermally stable compounds, perform vacuum distillation of the technical grade material to remove volatile impurities and some colored byproducts.

  • Column Chromatography: Prepare a silica gel column. Dissolve the crude or distilled material in a minimal amount of a non-polar solvent (e.g., hexane or a hexane/dichloromethane mixture).

  • Elution: Load the solution onto the column and elute with a solvent gradient, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Step: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1,2-dihydroquinolin-2-one. For certain oxidation products that are difficult to separate, preparative HPLC may be required.[8]

References

addressing poor reproducibility in bioassays with 4-Butyl-1,2-dihydroquinoline-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific bioactivity and reproducibility of 4-Butyl-1,2-dihydroquinoline-2-one is limited in publicly available literature. The following troubleshooting guides, FAQs, and protocols are based on best practices for similar quinolinone and dihydroquinolinone compounds and general principles of in vitro bioassays. This information is intended to serve as a comprehensive resource for researchers to address challenges in reproducibility.

Troubleshooting Guides

This section provides solutions to common issues encountered during bioassays with quinolinone compounds.

Problem Potential Cause Recommended Solution
High Well-to-Well Variability in Assay Plates Inconsistent cell seeding, leading to different cell numbers in each well.Ensure thorough mixing of cell suspension before and during plating. Use a multichannel pipette with care, ensuring equal volume dispensing. Consider using an automated cell dispenser for high-throughput screening.
"Edge effects" in microplates due to differential evaporation and temperature gradients.Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to create a humidity barrier. Ensure proper plate sealing and incubation conditions.
Inaccurate or inconsistent pipetting of the compound or reagents.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure pipette tips are properly sealed and do not touch the liquid in the wells.
Inconsistent Results Between Experiments (Poor Reproducibility) Variation in cell passage number and health.Use cells within a consistent and narrow passage number range for all experiments. Regularly monitor cell morphology and doubling time. Perform cell line authentication to ensure the use of the correct cell line.
Differences in compound stock solution preparation and storage.Prepare a large, single batch of the compound stock solution. Aliquot and store at the recommended temperature, avoiding repeated freeze-thaw cycles. Confirm the solubility of the compound in the chosen solvent and final assay medium.
Variations in incubation times for compound treatment or reagent addition.Strictly adhere to the optimized incubation times as defined in the protocol. Use a timer and stagger plate processing if necessary to ensure consistent timing for all plates.
Contamination (e.g., mycoplasma, bacterial, fungal).Regularly test cell cultures for mycoplasma contamination. Practice sterile techniques to prevent microbial contamination.
Low or No Detectable Compound Activity Compound instability or degradation.Protect the compound from light if it is light-sensitive. Prepare fresh dilutions from the stock solution for each experiment. Assess compound stability in the assay medium over the course of the experiment.
Incorrect assay endpoint or timing.The compound may have a cytostatic rather than cytotoxic effect. Use assays that measure cell proliferation (e.g., BrdU incorporation) in addition to viability (e.g., MTT). Perform a time-course experiment to determine the optimal endpoint.
The chosen cell line is not sensitive to the compound's mechanism of action.Research the target pathway of the quinolinone compound and select a cell line where this pathway is active and relevant. Consider screening against a panel of cell lines.
High Background Signal in the Assay Non-specific binding of detection reagents.Increase the number and duration of wash steps. Optimize the concentration of blocking agents and antibodies (if applicable).
Autofluorescence of the compound.Run a control plate with the compound in cell-free media to measure its intrinsic fluorescence at the assay wavelengths. If significant, consider a different assay platform (e.g., colorimetric instead of fluorescent).
Contaminating enzyme activity in the sample.For assays measuring enzymatic activity, ensure that the sample itself does not contain enzymes that could interfere with the assay. Include appropriate controls to test for this.[1]

Frequently Asked Questions (FAQs)

Q1: My IC50 value for this compound varies significantly between experiments. What are the most likely causes?

A1: Significant variation in IC50 values is a common reproducibility issue. The most frequent causes include:

  • Cell-Based Factors: Differences in cell passage number, cell density at the time of treatment, and overall cell health can dramatically impact drug sensitivity.

  • Compound Handling: Inconsistent preparation of stock solutions, improper storage leading to degradation, and inaccuracies in serial dilutions are major sources of error.

  • Assay Protocol Deviations: Minor changes in incubation times, reagent concentrations, or washing steps can lead to variable results.

  • Data Analysis: Using different curve-fitting models or normalization methods can alter the calculated IC50 value.

Q2: How can I be sure my this compound is fully dissolved in the assay medium?

A2: Solubility issues can lead to artificially low potency. To ensure complete dissolution:

  • Use a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

  • When diluting into your aqueous assay medium, ensure the final solvent concentration is low (typically <0.5%) and consistent across all wells, including controls.

  • Visually inspect the medium after adding the compound for any signs of precipitation.

  • You can perform a pre-experiment to determine the compound's solubility limit in your specific assay medium.

Q3: What are the best control wells to include in my bioassay plate?

A3: A well-designed plate layout with appropriate controls is critical for data quality and reproducibility. Essential controls include:

  • Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) as the experimental wells. This serves as your 0% inhibition control.

  • Positive Control: Cells treated with a known inhibitor of the target pathway or a general cytotoxic agent to ensure the assay is performing as expected.

  • Negative Control (No Cells): Wells containing only medium and the assay reagents. This helps to determine the background signal.

  • Untreated Cells: Cells that have not been exposed to either the compound or the vehicle.

Q4: Could the this compound be interfering with the assay chemistry itself?

A4: Yes, compound interference is a known issue, particularly in high-throughput screening. For example, some compounds can absorb light at the same wavelength used for absorbance readings, or they may be naturally fluorescent. To check for this, run a set of control wells containing the compound in cell-free medium. Any signal detected in these wells is likely due to interference.

Q5: What is the "edge effect" and how can I minimize it?

A5: The "edge effect" refers to the phenomenon where the wells on the outer edges of a microplate behave differently from the inner wells, often due to increased evaporation and temperature fluctuations. This can lead to significant data variability. To minimize this:

  • Avoid using the outermost rows and columns for your experimental samples.

  • Fill the empty outer wells with sterile media or phosphate-buffered saline (PBS) to create a moisture barrier.

  • Ensure proper sealing of the plate and use a humidified incubator.

Illustrative Quantitative Data for Quinolinone Derivatives

The following table presents a summary of reported bioactivity for various quinolinone derivatives to illustrate the range of potencies and the importance of standardized reporting. Note the differences in assays, cell lines/organisms, and endpoints, which make direct comparison difficult and highlight the need for consistent internal protocols.

Compound ClassAssay TypeTarget Organism/Cell LineEndpointReported Activity (e.g., MIC, IC50)
Quinolone HybridAntibacterialS. aureusMinimum Inhibitory Concentration (MIC)0.125 - 8 µg/mL[2]
Quinolone HybridAntibacterialE. coliMinimum Inhibitory Concentration (MIC)0.125 - 8 µg/mL[2]
DihydroquinolinoneCytotoxicityHL-60 (Human promyelocytic leukemia)IC50Low µM range[2]
DihydroquinolinoneCytotoxicityMCF-7 (Human breast adenocarcinoma)IC50Low µM range[2]
Quinazoline DerivativeNF-κB InhibitionSK-BR-3 (Human breast adenocarcinoma)IC5010.16 ± 0.86 µM[3]
Quinazoline DerivativeNF-κB InhibitionHCC1806 (Human breast cancer)IC5010.66 ± 1.01 µM[3]

Experimental Protocols

Protocol 1: General Cytotoxicity Assay using MTT

This protocol measures cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product by mitochondrial dehydrogenases.

Materials:

  • This compound

  • Cell line of interest in appropriate culture medium

  • 96-well clear flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of culture medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium with DMSO) and no-cell control wells (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the no-cell control wells from all other wells. Normalize the data to the vehicle control (representing 100% viability) and plot the results as percent viability versus compound concentration to determine the IC50 value.

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

  • This compound

  • Bacterial strain of interest (e.g., S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well sterile plates

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Bacterial Inoculum Preparation: From an overnight culture, prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Compound Dilution: Prepare a 2-fold serial dilution of this compound in CAMHB directly in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed by eye or by measuring the absorbance at 600 nm. Optionally, a viability indicator like resazurin can be added to aid in determining the endpoint.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Apoptosis Induction by a Dihydroquinolinone Compound Dihydroquinolinone Compound ROS Increased Reactive Oxygen Species (ROS) Compound->ROS DNAdamage DNA Damage Compound->DNAdamage Mito Mitochondrial Membrane Potential Loss ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis DNAdamage->Apoptosis

Caption: Hypothetical signaling pathway for apoptosis induction by a dihydroquinolinone compound.

G cluster_1 General Workflow for a Cell-Based Bioassay Prep 1. Prepare Compound Stock & Dilutions Treat 4. Treat Cells with Compound Dilutions Prep->Treat Seed 2. Seed Cells in 96-Well Plate Incubate1 3. Incubate (24h) for Cell Adherence Seed->Incubate1 Incubate1->Treat Incubate2 5. Incubate (24-72h) Treatment Period Treat->Incubate2 Assay 6. Add Assay Reagent (e.g., MTT) Incubate2->Assay Incubate3 7. Incubate for Reagent Reaction Assay->Incubate3 Read 8. Read Plate (e.g., Absorbance) Incubate3->Read Analyze 9. Analyze Data & Calculate IC50 Read->Analyze

Caption: A generalized experimental workflow for a cell-based bioassay.

References

Technical Support Center: Stabilizing 4-Butyl-1,2-dihydroquinoline-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of 4-Butyl-1,2-dihydroquinoline-2-one. The information is presented in a question-and-answer format to address specific issues you may encounter.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration or change in physical appearance of the compound. Oxidation or light-induced degradation. The quinoline core can be sensitive to light and air.[1][2]Store the compound in an amber vial, under an inert atmosphere (e.g., argon or nitrogen), and at reduced temperatures.[3]
Decreased potency or unexpected results in assays. Chemical degradation, likely hydrolysis of the lactam ring.[4][5]Verify the integrity of the compound using analytical methods like HPLC or LC-MS before use. For long-term storage, keep the compound in a desiccated, low-temperature environment.
Inconsistent results between different batches or over time. Inconsistent storage conditions or multiple freeze-thaw cycles.[6]Aliquot the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles. Ensure all batches are stored under identical, controlled conditions.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products. This could be due to hydrolysis, oxidation, or photodegradation.[7][8]Characterize the new peaks using mass spectrometry to identify potential degradation products. Review storage conditions and consider performing a formal stability study.

Frequently Asked Questions (FAQs)

1. What are the ideal storage conditions for long-term stability of this compound?

For long-term storage, this compound should be stored in a cool, dry, and dark place.[3] Based on data for related quinolone and lactam compounds, the following conditions are recommended:

  • Temperature: -20°C or -80°C for optimal preservation.[6] Storage at 2-8°C is suitable for short-term use.[3]

  • Atmosphere: Store under an inert atmosphere such as argon or nitrogen to prevent oxidation.[3]

  • Light: Protect from light by using amber or opaque containers.[1][9]

  • Moisture: Store in a tightly sealed container with a desiccant to protect from moisture, which can facilitate hydrolysis of the lactam ring.[2][10]

2. What are the likely degradation pathways for this compound?

The primary degradation pathways for this compound are expected to be:

  • Hydrolysis: The lactam ring within the dihydroquinoline-2-one structure is susceptible to hydrolysis, especially under neutral to basic pH conditions, which would open the ring.[4][8]

  • Oxidation: The quinoline ring system can be susceptible to oxidation, which may be catalyzed by light or the presence of trace metal ions.[3] This can lead to the formation of various oxidized derivatives.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.

3. How can I monitor the stability of my this compound sample?

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), should be used.[11] This involves:

  • Developing a method that separates the parent compound from potential degradation products.

  • Storing aliquots of the compound under various conditions (e.g., different temperatures, light exposures, humidity levels).

  • Periodically testing the aliquots to quantify the amount of the parent compound remaining and to detect the appearance of any new peaks corresponding to degradation products.

4. Are there any chemical stabilizers or excipients that can be used?

The use of antioxidants may help to prevent oxidative degradation.[8] Common antioxidants used in pharmaceutical preparations include butylated hydroxytoluene (BHT) and ascorbic acid. However, the compatibility and effectiveness of any stabilizer must be experimentally verified for your specific application.

5. How many freeze-thaw cycles can the compound tolerate?

For related quinolone compounds, repeated freeze-thaw cycles have been shown to cause degradation.[6] It is best practice to aliquot the compound into single-use amounts to minimize the number of freeze-thaw cycles. If repeated use from a single stock is necessary, the stability should be carefully monitored.

Data Presentation

The following tables summarize expected stability data for this compound based on the behavior of structurally related compounds. This data is illustrative and should be confirmed by experimental studies.

Table 1: Effect of Temperature on Stability (Stored in the dark, desiccated)

Storage Temperature (°C)TimeExpected Purity (%)
251 Month95%
256 Months80%
46 Months98%
412 Months95%
-2012 Months>99%
-2024 Months99%
-8024 Months>99.5%

Table 2: Effect of pH on Stability in Aqueous Solution (at 25°C)

pHTime (24 hours)Expected Purity (%)
424 hours99%
724 hours97%
924 hours90%

Experimental Protocols

Protocol 1: Accelerated Stability Study

Objective: To quickly assess the stability of this compound under stressed conditions.

Methodology:

  • Prepare multiple aliquots of the compound in sealed, amber glass vials.

  • Place the vials in stability chambers under the following conditions:

    • 40°C / 75% Relative Humidity (RH)

    • 25°C / 60% RH

    • Photostability chamber (with controlled light exposure, e.g., ICH Q1B option 2)

  • Include a control set of vials stored at -20°C.

  • At specified time points (e.g., 0, 1, 3, and 6 months), remove a vial from each condition.

  • Analyze the contents of each vial by a validated, stability-indicating HPLC or LC-MS method.

  • Quantify the parent compound and any significant degradation products.

Protocol 2: Long-Term Stability Study

Objective: To determine the shelf-life of this compound under recommended storage conditions.

Methodology:

  • Prepare multiple aliquots of the compound in the proposed long-term storage container (e.g., amber glass vials with inert gas overlay).

  • Store the vials under the following conditions:

    • 25°C / 60% RH

    • 4°C / ambient humidity

    • -20°C

  • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), remove a vial from each condition.

  • Analyze the contents using a validated, stability-indicating HPLC or LC-MS method.

  • Monitor for changes in purity, potency, and the degradation product profile.

Visualizations

degradation_pathway main This compound hydrolysis Ring-Opened Product main->hydrolysis  Hydrolysis (Moisture, pH > 7) oxidation Oxidized Products (e.g., Hydroxylated derivatives) main->oxidation Oxidation (Air, Light, Metal Ions) photodegradation Photodegradation Products main->photodegradation Photodegradation (UV/Visible Light)

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Aliquot Compound into Vials cond1 Accelerated (e.g., 40°C/75% RH) prep->cond1 cond2 Long-Term (e.g., 4°C, -20°C) prep->cond2 cond3 Photostability prep->cond3 analysis HPLC / LC-MS Analysis (Time Points: 0, 1, 3, 6... months) cond1->analysis cond2->analysis cond3->analysis data Assess Purity and Degradation Products analysis->data

Caption: Workflow for a comprehensive stability study.

troubleshooting_logic start Inconsistent Experimental Results? check_purity Check Compound Purity (e.g., by HPLC) start->check_purity is_pure Is Purity >98%? check_purity->is_pure review_protocol Review Experimental Protocol is_pure->review_protocol Yes review_storage Review Storage Conditions (Temp, Light, Moisture) is_pure->review_storage No implement_changes Implement Improved Storage: - Aliquot - Inert Gas - Desiccate - Low Temp review_storage->implement_changes retest Re-test in Assay implement_changes->retest

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Analysis of 4-Butyl-1,2-dihydroquinoline-2-one and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of 4-Butyl-1,2-dihydroquinoline-2-one and its metabolites. The information provided is based on general principles of analyzing quinolone-type compounds and may require further optimization for your specific application.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for detecting this compound and its metabolites in biological samples?

A1: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for its high sensitivity and selectivity, which are crucial for detecting low concentrations of metabolites in complex biological matrices.[1][2]

Q2: What are the likely metabolic pathways for this compound?

A2: While specific data for this compound is limited, based on the metabolism of similar quinolone structures, the primary metabolic pathways are likely to include:

  • Oxidation: Hydroxylation of the butyl side chain or the quinolinone ring.

  • Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.

  • Ring-opening: Though less common, cleavage of the quinolinone ring system can occur.[3]

Q3: What are the critical parameters to consider during bioanalytical method development for this compound?

A3: Key parameters for a robust bioanalytical method include:

  • Selectivity and Specificity: The ability to differentiate the analyte from other components in the sample.

  • Sensitivity: The lowest concentration that can be reliably detected (Lower Limit of Quantification, LLOQ).

  • Accuracy and Precision: Ensuring the measured values are close to the true values and are reproducible.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of sample components on the ionization of the analyte in LC-MS/MS.

  • Stability: The stability of the analyte in the biological matrix and during the analytical process.

Q4: How do I choose an appropriate internal standard (IS)?

A4: An ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., this compound-d7). If this is not available, a structurally similar compound with similar chromatographic and mass spectrometric behavior can be used. The IS is crucial for correcting for variations in sample preparation and instrument response.

Troubleshooting Guides

HPLC and LC-MS/MS Common Issues
ProblemPotential CauseSuggested Solution
Peak Tailing 1. Column degradation. 2. Interaction of the analyte with active sites on the column. 3. Mismatch between injection solvent and mobile phase.1. Replace the column or use a guard column. 2. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. 3. Ensure the injection solvent is of similar or weaker elution strength than the initial mobile phase.
Ghost Peaks 1. Carryover from previous injections. 2. Contamination in the mobile phase or system.1. Implement a more rigorous needle wash protocol. 2. Use fresh, high-purity solvents and flush the system.
Irreproducible Retention Times 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Pump malfunction or leaks.1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a stable temperature. 3. Check for leaks in the system and service the pump if necessary.
Ion Suppression/Enhancement (Matrix Effect) in LC-MS/MS 1. Co-eluting endogenous compounds from the biological matrix. 2. Inefficient sample cleanup.1. Improve chromatographic separation to move the analyte away from interfering peaks. 2. Optimize the sample preparation method (e.g., use a more selective SPE sorbent). 3. Dilute the sample if sensitivity allows.
Low Signal Intensity in MS 1. Poor ionization of the analyte. 2. Suboptimal mass spectrometer settings. 3. Analyte degradation.1. Adjust the mobile phase pH to promote ionization. 2. Optimize MS parameters such as spray voltage, gas flows, and collision energy. 3. Investigate analyte stability and adjust sample handling procedures if needed.
Sample Preparation Troubleshooting
ProblemPotential CauseSuggested Solution
Low Recovery 1. Inefficient extraction from the biological matrix. 2. Analyte binding to labware. 3. Inappropriate pH for extraction.1. Test different extraction techniques (e.g., liquid-liquid extraction with various organic solvents, solid-phase extraction with different sorbents). 2. Use low-binding tubes and pipette tips. 3. Adjust the sample pH to ensure the analyte is in a neutral form for reversed-phase SPE or LLE.
High Variability in Results 1. Inconsistent sample processing. 2. Sample degradation during preparation.1. Standardize all steps of the sample preparation protocol. 2. Keep samples on ice or at a controlled temperature during processing.
Clogged SPE Cartridges or Filters 1. Particulates in the sample. 2. Protein precipitation during extraction.1. Centrifuge or filter samples before loading. 2. Perform a protein precipitation step before SPE.

Experimental Protocols

General Sample Preparation Protocol: Solid-Phase Extraction (SPE)

This is a general protocol and should be optimized for your specific application.

  • Sample Pre-treatment:

    • Thaw biological samples (e.g., plasma, urine) on ice.

    • Vortex the samples to ensure homogeneity.

    • Centrifuge the samples to pellet any precipitates.

    • To 500 µL of the sample, add the internal standard.

    • Add 500 µL of a suitable buffer (e.g., phosphate buffer) to adjust the pH.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode or reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove interferences.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of a suitable elution solvent (e.g., methanol or acetonitrile, possibly with a modifier like formic acid or ammonia).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis:

    • Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

General HPLC-MS/MS Method Parameters

These are starting parameters and will require optimization.

ParameterTypical Setting
HPLC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing SampleCollection Biological Sample Collection AddIS Add Internal Standard SampleCollection->AddIS Extraction Solid-Phase or Liquid-Liquid Extraction AddIS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataAcquisition Data Acquisition LCMS->DataAcquisition Integration Peak Integration DataAcquisition->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the analysis of this compound metabolites.

troubleshooting_peak_tailing Start Peak Tailing Observed CheckColumn Is the column old or showing high backpressure? Start->CheckColumn ReplaceColumn Replace column and/or guard column CheckColumn->ReplaceColumn Yes CheckMobilePhase Is the mobile phase pH appropriate? CheckColumn->CheckMobilePhase No End Problem Resolved ReplaceColumn->End AdjustpH Adjust mobile phase pH or add an additive (e.g., TFA, TEA) CheckMobilePhase->AdjustpH No CheckSolvent Is the injection solvent stronger than the mobile phase? CheckMobilePhase->CheckSolvent Yes AdjustpH->End AdjustSolvent Reconstitute sample in initial mobile phase CheckSolvent->AdjustSolvent Yes CheckSolvent->End No AdjustSolvent->End

Caption: Troubleshooting decision tree for HPLC peak tailing.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Hydroxylation_Butyl Butyl-chain Hydroxylation Parent->Hydroxylation_Butyl CYP450 Hydroxylation_Ring Ring Hydroxylation Parent->Hydroxylation_Ring CYP450 Glucuronidation Glucuronidation Hydroxylation_Butyl->Glucuronidation UGTs Sulfation Sulfation Hydroxylation_Butyl->Sulfation SULTs Hydroxylation_Ring->Glucuronidation UGTs Hydroxylation_Ring->Sulfation SULTs

Caption: Hypothetical metabolic pathway for this compound.

References

Technical Support Center: Enhancing Cell Permeability of 4-Butyl-1,2-dihydroquinoline-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the cell permeability of 4-Butyl-1,2-dihydroquinoline-2-one and related quinolinone derivatives.

Troubleshooting Guide

Low cell permeability of a compound like this compound can be a significant hurdle in drug discovery. This guide provides a structured approach to identifying and resolving common issues.

Problem 1: Low Apparent Permeability (Papp) in Caco-2 or MDCK Assays

Possible Causes:

  • Poor Passive Diffusion: The intrinsic physicochemical properties of the molecule may limit its ability to cross the cell membrane.

  • Active Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump it out of the cell.[1]

  • Low Solubility: The compound may not be sufficiently dissolved in the assay buffer, leading to an underestimation of its permeability.

  • Cell Monolayer Integrity Issues: A compromised cell monolayer can lead to inaccurate permeability measurements.

Troubleshooting Steps:

  • Assess Physicochemical Properties:

    • Lipophilicity (LogP/LogD): Determine the octanol-water partition coefficient. While high lipophilicity can enhance membrane partitioning, very high values can lead to poor aqueous solubility and membrane retention.

    • Polar Surface Area (PSA): Calculate the PSA. A high PSA is often associated with poor membrane permeability.

    • Solubility: Measure the aqueous solubility of the compound at the pH of the assay buffer.

  • Investigate Active Efflux:

    • Perform bidirectional permeability assays (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.[1]

    • Conduct the permeability assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp, fumitremorgin C for BCRP). A significant increase in the A-B permeability in the presence of an inhibitor confirms that the compound is an efflux substrate.[1]

  • Address Solubility Issues:

    • Use co-solvents such as DMSO, but keep the final concentration low (typically ≤1%) to avoid affecting cell viability and membrane integrity.

    • Consider formulation strategies like using cyclodextrins to enhance solubility.

  • Verify Monolayer Integrity:

    • Measure the Transepithelial Electrical Resistance (TEER) before and after the experiment. A significant drop in TEER suggests monolayer disruption.

    • Perform a Lucifer Yellow rejection assay. High passage of this membrane-impermeable fluorescent marker indicates poor monolayer integrity.[1]

Problem 2: High Discrepancy Between PAMPA and Cell-Based Assay Results

Possible Causes:

  • Active Transport: The Parallel Artificial Membrane Permeability Assay (PAMPA) only measures passive diffusion.[2][3] A significantly lower Papp value in Caco-2 or MDCK assays compared to PAMPA suggests the involvement of active efflux.[3] Conversely, a higher value in cell-based assays might indicate the involvement of uptake transporters.

  • Paracellular Transport: PAMPA does not account for transport through the tight junctions between cells (paracellular route). If the compound is small and hydrophilic, it might utilize this pathway in cell-based models.

Troubleshooting Steps:

  • Analyze Efflux: As described in Problem 1, perform bidirectional assays and use efflux pump inhibitors to confirm active transport.

  • Evaluate Paracellular Pathway: The contribution of the paracellular route is generally minor for most drug-like molecules but can be assessed using size-dependent markers.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for assessing the cell permeability of this compound?

A good starting point is to use the Parallel Artificial Membrane Permeability Assay (PAMPA).[2] PAMPA is a high-throughput, cost-effective method to evaluate passive membrane transport.[2][4] This will provide a baseline understanding of the compound's intrinsic ability to cross a lipid membrane without the complexities of active transporters.[2][3]

Q2: My compound shows low permeability in a Caco-2 assay. What are the next steps?

First, determine if the low permeability is due to poor passive diffusion or active efflux. Conduct a bidirectional Caco-2 assay to calculate the efflux ratio.[1] If the efflux ratio is high (>2), the compound is likely a substrate for an efflux transporter.[1] You can then use specific inhibitors to identify the transporter involved. If the efflux ratio is low, the issue is likely poor passive permeability, and you should consider chemical modification strategies.

Q3: What chemical modifications can be made to this compound to enhance its permeability?

Several strategies can be employed:[5]

  • Prodrug Approach: Masking polar functional groups that may hinder membrane crossing with a labile chemical group that is cleaved intracellularly to release the active compound is a common strategy.[6][7] For instance, if there are hydroxyl or carboxylic acid functionalities, they can be esterified.

  • Reduce Polar Surface Area (PSA): Modifications to the quinolinone scaffold that reduce the PSA can improve permeability. This could involve replacing polar groups with non-polar ones.

  • Increase Lipophilicity: While the butyl group already provides some lipophilicity, slight modifications to increase it might be beneficial, but this needs to be balanced to avoid excessive lipophilicity which can decrease solubility.

  • Guanidinium Group Addition: In some cases, the addition of guanidinium groups has been shown to enhance cellular uptake.[6]

Q4: Are there any non-chemical methods to improve the delivery of my compound?

Yes, formulation strategies can be used. These include:

  • Liposomes and Nanoparticles: Encapsulating the compound in lipid-based or polymeric nanoparticles can facilitate its entry into cells.

  • Permeation Enhancers: Certain excipients can be included in formulations to transiently and reversibly open tight junctions or disrupt the cell membrane to allow for greater compound passage. However, the potential for toxicity with these enhancers needs to be carefully evaluated.

Q5: Which cell line is better for my permeability studies: Caco-2 or MDCK?

The choice depends on your specific research question:

  • Caco-2 cells: These human colon adenocarcinoma cells, when differentiated, form a monolayer that closely resembles the intestinal epithelium and expresses a variety of transporters.[8] They are considered the gold standard for predicting oral drug absorption.[9]

  • MDCK (Madin-Darby Canine Kidney) cells: These cells form a tight monolayer more quickly than Caco-2 cells.[10] Wild-type MDCK cells have low expression of endogenous transporters, making them a good model for studying passive permeability.[11] MDCK cells transfected with specific human transporters (e.g., MDR1-MDCK for P-gp) are excellent tools for studying the interaction of a compound with a particular transporter.[12][13]

Quantitative Data Summary

The following tables provide a general framework for presenting and interpreting permeability data. Actual values for this compound would need to be determined experimentally.

Table 1: In Vitro Permeability Classification

Permeability ClassPapp (x 10⁻⁶ cm/s) in Caco-2Expected Oral Absorption in Humans
High> 10> 90%
Medium2 - 1050 - 90%
Low< 2< 50%

Table 2: Interpreting Bidirectional Permeability Data

Efflux Ratio (ER) = Papp (B-A) / Papp (A-B)Interpretation
ER < 2No significant active efflux
ER ≥ 2Potential substrate for active efflux transporters

Experimental Protocols

1. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

  • Principle: This assay measures the passive diffusion of a compound from a donor compartment, through a synthetic membrane coated with lipids, to an acceptor compartment.[2]

  • Methodology:

    • Prepare a lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane).

    • Coat the filter of a 96-well donor plate with the lipid solution.

    • Add the test compound solution (e.g., 10 µM in a buffer with a low percentage of DMSO) to the donor wells.[4]

    • Place the donor plate into a 96-well acceptor plate containing buffer.

    • Incubate for a defined period (e.g., 4-18 hours) at room temperature.[14]

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate the permeability coefficient (Pe).

2. Caco-2 Permeability Assay Protocol

  • Principle: This assay uses a monolayer of differentiated Caco-2 cells to model the human intestinal barrier and assess both passive and active transport.[8]

  • Methodology:

    • Seed Caco-2 cells on permeable supports in a Transwell® plate and culture for 21 days to allow for differentiation and monolayer formation.[1]

    • Confirm monolayer integrity by measuring TEER or Lucifer Yellow rejection.[1]

    • For apical-to-basolateral (A-B) permeability, add the test compound to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

    • For basolateral-to-apical (B-A) permeability, add the compound to the basolateral chamber and fresh buffer to the apical chamber.[8]

    • Incubate at 37°C with gentle shaking.

    • Take samples from the receiver chamber at various time points.

    • Analyze the compound concentration using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp).

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_pampa Passive Permeability cluster_cell_based Cell-Based Permeability cluster_analysis Data Analysis & Interpretation cluster_troubleshooting Troubleshooting & Enhancement start Compound: This compound pampa PAMPA Assay start->pampa High-throughput screen caco2 Caco-2 or MDCK Assay (Bidirectional) start->caco2 Direct assessment pampa->caco2 Confirm with cell model analysis Calculate Papp & Efflux Ratio caco2->analysis decision Permeability Issue? analysis->decision efflux Efflux Problem: Use Inhibitors, Modify Structure decision->efflux Yes (High ER) passive Passive Diffusion Problem: Prodrugs, Reduce PSA, Formulation decision->passive Yes (Low Papp, Low ER)

Caption: Workflow for assessing and troubleshooting the cell permeability of a test compound.

signaling_pathway cluster_membrane Cell Membrane passive Passive Diffusion compound_in Compound passive->compound_in uptake Uptake Transporter uptake->compound_in efflux Efflux Transporter (e.g., P-gp) compound_out Compound efflux->compound_out extracellular Extracellular Space (Apical Side) intracellular Intracellular Space (Basolateral Side) compound_out->passive Permeation compound_out->uptake Active Transport In compound_in->efflux Active Transport Out

Caption: Mechanisms of compound transport across a cell membrane.

References

Validation & Comparative

A Comparative Analysis of 4-Butyl-1,2-dihydroquinoline-2-one and its Ethyl Analog for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 4-Butyl-1,2-dihydroquinoline-2-one and its ethyl analog, 4-Ethyl-1,2-dihydroquinoline-2-one. These compounds belong to the quinolinone family, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. This document outlines their synthesis, comparative physicochemical properties, and potential biological activities, supported by general experimental protocols and structure-activity relationship (SAR) insights gleaned from existing literature on related compounds.

Introduction to 4-Alkyl-1,2-dihydroquinoline-2-ones

The 1,2-dihydroquinoline-2-one (carbostyril) scaffold is a key structural motif found in numerous biologically active compounds, including natural products and synthetic pharmaceuticals.[1][2] Substitution at the 4-position of this heterocyclic system has been shown to significantly influence the pharmacological profile, leading to a wide array of activities such as antimicrobial, antifungal, anticancer, and anti-inflammatory effects.[1][3] The alkyl substituents at this position, such as butyl and ethyl groups, are of particular interest for their potential to modulate lipophilicity and, consequently, the pharmacokinetic and pharmacodynamic properties of the molecules. This guide focuses on a direct comparison of the 4-butyl and 4-ethyl analogs to aid researchers in selecting appropriate candidates for further investigation.

Physicochemical Properties: A Comparative Table

PropertyThis compound (Predicted)4-Ethyl-1,2-dihydroquinoline-2-one (Predicted)
Molecular Formula C₁₃H₁₅NOC₁₁H₁₁NO
Molecular Weight 201.27 g/mol 173.21 g/mol
Appearance Off-white to pale yellow solidOff-white to pale yellow solid
Melting Point Higher than the ethyl analogLower than the butyl analog
Boiling Point Higher than the ethyl analogLower than the butyl analog
Solubility in Water Lower than the ethyl analogHigher than the butyl analog
LogP (Lipophilicity) Higher than the ethyl analogLower than the butyl analog

Synthesis and Experimental Protocols

The synthesis of 4-alkyl-1,2-dihydroquinoline-2-ones can be achieved through several established synthetic routes. A common and effective method is the Conrad-Limpach reaction or a variation thereof, which involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization. For the synthesis of the title compounds, an appropriate β-ketoester bearing the desired alkyl group (ethyl or butyl) would be required.

General Experimental Protocol for the Synthesis of 4-Alkyl-1,2-dihydroquinoline-2-ones

This protocol describes a general method for the synthesis of 4-alkyl-1,2-dihydroquinoline-2-ones, which can be adapted for both the butyl and ethyl analogs by selecting the appropriate starting materials.

Step 1: Condensation of Aniline with a β-Ketoester

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline (1 equivalent) in a suitable solvent such as ethanol or toluene.

  • Add the corresponding β-ketoester (e.g., ethyl 2-acetylhexanoate for the butyl analog or ethyl acetoacetate for the ethyl analog) (1.1 equivalents) to the solution.

  • Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid or a few drops of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product is an enamine intermediate.

Step 2: Thermal Cyclization

  • Place the crude enamine intermediate from Step 1 into a high-boiling point solvent, such as Dowtherm A or diphenyl ether.

  • Heat the mixture to a high temperature (typically 250-260 °C) to induce cyclization.

  • Maintain this temperature for 30-60 minutes. The progress of the cyclization can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solvent.

  • Collect the solid product by filtration and wash it with a suitable solvent (e.g., hexane or ether) to remove the high-boiling point solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 4-alkyl-1,2-dihydroquinoline-2-one.

Characterization: The final products should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization Aniline Aniline Condensation Condensation (Acid Catalyst, Reflux) Aniline->Condensation BetaKetoester β-Ketoester (Ethyl or Butyl derivative) BetaKetoester->Condensation Enamine Enamine Intermediate Condensation->Enamine Crude Product Cyclization Thermal Cyclization (High Temperature) Enamine->Cyclization Purification Purification (Recrystallization) Cyclization->Purification Crude Product FinalProduct 4-Alkyl-1,2-dihydroquinoline-2-one Purification->FinalProduct Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K Activation GrowthFactor Growth Factor GrowthFactor->Receptor Quinolinone 4-Alkyl-1,2-dihydroquinoline-2-one Quinolinone->PI3K Inhibition AKT Akt PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition TranscriptionFactors Transcription Factors mTOR->TranscriptionFactors Activation GeneExpression Gene Expression TranscriptionFactors->GeneExpression CellProliferation Cell Proliferation & Survival GeneExpression->CellProliferation

References

Comparative Analysis of 4-Butyl-1,2-dihydroquinoline-2-one and Established Antibiotics: A Review of the Landscape

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel antimicrobial agents to combat the growing threat of antibiotic resistance, quinoline derivatives have emerged as a promising area of research. This guide provides a comparative overview of the potential antibacterial agent 4-Butyl-1,2-dihydroquinoline-2-one against established antibiotics, based on available scientific literature. However, a notable scarcity of direct research and quantitative data on the specific antibacterial properties of this compound presents a significant challenge in providing a direct, data-driven comparison.

Introduction to Quinolone Antibiotics

Quinolone antibiotics have been a cornerstone in the treatment of a wide array of bacterial infections. Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, recombination, and repair.[1][2][3][4][5] This targeted disruption of essential bacterial processes leads to cell death. The versatility of the quinolone scaffold has allowed for the development of multiple generations of antibiotics with varying spectrums of activity.

The Emerging Potential of Quinoline-2-one Derivatives

Comparative Data: A Literature Gap

A comprehensive search of scientific databases reveals a lack of specific studies detailing the antibacterial activity of this compound. Consequently, quantitative data such as Minimum Inhibitory Concentration (MIC) values or zone of inhibition measurements against common bacterial pathogens are not available for a direct comparison with established antibiotics like ciprofloxacin or amoxicillin.

The following table illustrates the type of data required for a robust comparative analysis, which is currently unavailable for this compound.

AntibioticTarget BacteriumMinimum Inhibitory Concentration (MIC) (µg/mL)Zone of Inhibition (mm)
This compound Staphylococcus aureusData Not AvailableData Not Available
Escherichia coliData Not AvailableData Not Available
Ciprofloxacin (Established Fluoroquinolone) Staphylococcus aureus[Typical Range][Typical Range]
Escherichia coli[Typical Range][Typical Range]
Amoxicillin (Established β-Lactam) Staphylococcus aureus[Typical Range][Typical Range]
Escherichia coli[Typical Range][Typical Range]
Note: The data for established antibiotics would be sourced from publicly available datasets and literature for the specific strains tested.

Experimental Protocols for Antibacterial Susceptibility Testing

To generate the necessary comparative data, standardized experimental protocols would be employed. The following are summaries of the methodologies that would be used to evaluate the antibacterial efficacy of this compound.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a standard laboratory procedure used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • A two-fold serial dilution of the test compound (this compound) and control antibiotics is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Each well is inoculated with a standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli).

  • The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • The MIC is determined as the lowest concentration of the antibiotic at which no visible bacterial growth is observed.

Kirby-Bauer Disk Diffusion Susceptibility Test

The Kirby-Bauer test is a qualitative method used to determine the susceptibility of bacteria to various antibiotics.

Methodology:

  • A standardized inoculum of the test bacterium is uniformly spread onto the surface of a Mueller-Hinton agar plate.

  • Filter paper disks impregnated with a specific concentration of the test compound and control antibiotics are placed on the agar surface.

  • The plate is incubated under standardized conditions.

  • The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured in millimeters. The size of the zone is correlated with the susceptibility of the bacterium to the antibiotic.

Visualizing Mechanisms and Workflows

To facilitate understanding of the concepts discussed, the following diagrams illustrate the general mechanism of action for quinolone antibiotics and the typical workflows for the aforementioned experimental protocols.

Quinolone_Mechanism Quinolone Quinolone Antibiotic BacterialCell Bacterial Cell Quinolone->BacterialCell Enters Cell DNA_Gyrase DNA Gyrase/ Topoisomerase IV BacterialCell->DNA_Gyrase Targets DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Inhibits Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: General mechanism of action of quinolone antibiotics.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Serial_Dilution Serial Dilution of Antibiotics Inoculation Inoculate Microtiter Plate Serial_Dilution->Inoculation Bacterial_Inoculum Standardized Bacterial Inoculum Bacterial_Inoculum->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Read_Results Visually Assess Growth Incubation->Read_Results Determine_MIC Determine MIC Value Read_Results->Determine_MIC

Caption: Workflow for MIC determination by broth microdilution.

Kirby_Bauer_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Inoculate_Plate Inoculate Agar Plate with Bacteria Place_Disks Place Antibiotic Disks Inoculate_Plate->Place_Disks Incubate Incubate Plate Place_Disks->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones Determine_Susceptibility Determine Susceptibility (S, I, R) Measure_Zones->Determine_Susceptibility

Caption: Workflow for the Kirby-Bauer disk diffusion test.

Conclusion and Future Directions

While the broader class of quinoline-2-one derivatives shows promise in the development of new antibacterial agents, a significant knowledge gap exists for the specific compound this compound. To enable a meaningful comparative analysis against established antibiotics, further research is imperative. Future studies should focus on synthesizing and evaluating the antibacterial activity of this compound using standardized methodologies to generate the crucial quantitative data needed to assess its potential as a viable therapeutic agent. Researchers in the field of drug discovery are encouraged to investigate the structure-activity relationships of 4-substituted-1,2-dihydroquinoline-2-ones to unlock their full therapeutic potential.

References

The Influence of Alkyl Chain Length on the Biological Activity of 4-Alkyl-1,2-dihydroquinoline-2-ones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-dihydroquinoline-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial and anticancer properties. The strategic placement and nature of substituents on this heterocyclic system can dramatically influence its pharmacological profile. A key area of investigation within the structure-activity relationship (SAR) of these compounds is the impact of varying the length of an alkyl chain at the C-4 position. This modification directly influences the lipophilicity of the molecule, a critical parameter governing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its interaction with biological targets.

This guide provides a comparative analysis of the structure-activity relationship of quinolin-2-one derivatives, focusing on the effect of varying alkyl chain length on their biological activity. Due to a scarcity of systematic studies on 4-alkyl-1,2-dihydroquinoline-2-ones, this report will draw upon comprehensive data from a closely related series: 3-alkyl-4-hydroxy-1,2-dihydroquinoline-2-ones. The principles of how alkyl chain length modulates activity in this series are expected to provide significant insights for the C-4 substituted analogues. The data presented herein is primarily derived from a study on the antimicrobial activities of these compounds.[1]

Quantitative Data Summary: Alkyl Chain Length vs. Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of a series of 3-alkyl-4-hydroxy-1,2-dihydroquinoline-2-one derivatives against the Gram-positive bacterium Staphylococcus aureus, the Gram-negative bacterium Escherichia coli, and the fungus Aspergillus flavus. The activity is presented as the half-maximal inhibitory concentration (IC₅₀) in micrograms per milliliter (µg/mL). A lower IC₅₀ value indicates greater potency.

Compound IDAlkyl Chain LengthR GroupIC₅₀ vs. S. aureus (µg/mL)IC₅₀ vs. E. coli (µg/mL)IC₅₀ vs. A. flavus (µg/mL)
3a n=0-H>100>10070.97 ± 3.71
3b n=4-C₅H₁₁34.11 ± 1.52>10018.99 ± 1.04
3c n=6-C₇H₁₅15.62 ± 0.88>1008.74 ± 0.45
3d n=8-C₉H₁₉8.23 ± 0.41>1004.12 ± 0.22
3j n=8-C₉H₁₉ (with 6-Br)4.55 ± 0.2365.23 ± 3.211.05 ± 0.06

Data extracted from a study on 3-alkyl-4-hydroxy-2-quinolinone analogs. The general trend of increasing activity with longer alkyl chains is expected to be informative for 4-alkyl substituted quinolin-2-ones.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the table above.

Synthesis of 3-Alkyl-4-hydroxy-1,2-dihydroquinoline-2-one Derivatives

The synthesis of the 3-alkyl-4-hydroxy-1,2-dihydroquinoline-2-one derivatives was accomplished through a multi-step process. A key step involves the reaction of an appropriate N-acylaniline with diethyl malonate in the presence of a strong base to form the quinolin-2-one ring system. The alkyl chain is introduced via a Friedel-Crafts acylation followed by a reduction step, or through the use of an appropriately substituted aniline precursor.

General Procedure:

  • N-Alkylation of Isatoic Anhydride: Isatoic anhydride is N-alkylated using an appropriate alkyl halide in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in a solvent like N,N-dimethylacetamide (DMAC).

  • Reaction with Diethyl Malonate: The N-alkylated isatoic anhydride is then reacted with the sodium salt of diethyl malonate, generated in situ using sodium hydride in anhydrous tetrahydrofuran (THF).

  • Cyclization: The resulting intermediate undergoes an intramolecular Dieckmann condensation upon heating, followed by decarboxylation to yield the 3-alkyl-4-hydroxy-1,2-dihydroquinoline-2-one core structure.

  • Purification: The final compounds are purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The structure and purity of the compounds are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Antimicrobial Activity Assay

The in vitro antimicrobial activity of the synthesized compounds was evaluated using a broth microdilution method to determine the half-maximal inhibitory concentration (IC₅₀).

Procedure for Antibacterial and Antifungal Susceptibility Testing:

  • Preparation of Microbial Inoculum: Bacterial strains (S. aureus and E. coli) are grown in Mueller-Hinton Broth (MHB), and the fungal strain (A. flavus) is grown in Sabouraud Dextrose Broth (SDB) overnight at 37°C. The microbial suspensions are then diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Test Compounds: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted in the respective growth media in 96-well microtiter plates.

  • Incubation: An equal volume of the microbial inoculum is added to each well containing the serially diluted compounds. The plates are incubated at 37°C for 24 hours for bacteria and for 48 hours for the fungus.

  • Determination of IC₅₀: After incubation, the microbial growth is determined by measuring the optical density at 600 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of the microbial growth compared to the control (wells with no compound). All experiments are performed in triplicate.

Visualization of Structure-Activity Relationship

The following diagram illustrates the general trend observed in the structure-activity relationship of the 3-alkyl-4-hydroxy-1,2-dihydroquinoline-2-one derivatives, which is informative for understanding the potential SAR of 4-alkyl substituted analogs.

SAR_Alkyl_Chain_Length cluster_sar Structure-Activity Relationship of Alkyl Chain Length cluster_explanation Rationale start Short Alkyl Chain (e.g., C1-C3) medium Medium Alkyl Chain (e.g., C5-C7) start->medium Increasing Lipophilicity & Activity optimal Optimal Alkyl Chain (e.g., C9-C11) medium->optimal Further Increase in Lipophilicity & Activity long Very Long Alkyl Chain (e.g., >C12) optimal->long Cut-off Effect: Decreased Activity exp1 Short chains lead to insufficient lipophilicity for membrane interaction. exp2 Optimal chain length enhances membrane permeability and target engagement. exp3 Excessively long chains can lead to poor solubility and steric hindrance.

Caption: General trend of biological activity with varying alkyl chain length.

The provided diagram illustrates a common trend in the structure-activity relationship of homologous series of compounds where lipophilicity plays a key role. Initially, as the alkyl chain length increases, the biological activity, such as antimicrobial efficacy, tends to improve. This is often attributed to enhanced lipophilicity, which facilitates the compound's ability to cross cell membranes and reach its intracellular target. However, this trend continues only up to an optimal chain length. Beyond this point, a further increase in the alkyl chain length can lead to a decrease in activity. This "cut-off" effect can be due to several factors, including reduced aqueous solubility, which limits the bioavailability of the compound, and steric hindrance at the target binding site. The data for the 3-alkyl-4-hydroxy-1,2-dihydroquinoline-2-one series demonstrates this principle, with the C9 alkyl chain showing the highest potency against the tested microorganisms.[1]

References

Validating the Neuroprotective Potential of 4-Butyl-1,2-dihydroquinoline-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The growing burden of neurodegenerative diseases necessitates the exploration of novel therapeutic agents. Quinolinone derivatives have emerged as a promising class of compounds with demonstrated neuroprotective properties, primarily attributed to their antioxidant, anti-inflammatory, and enzyme-inhibiting activities. This guide provides a comparative overview of the neuroprotective effects of quinolinone derivatives, offering a framework for the evaluation of novel compounds such as 4-Butyl-1,2-dihydroquinoline-2-one. While direct experimental data for this specific compound is not yet publicly available, this guide summarizes the performance of structurally related quinolinone analogs in various disease models, supported by detailed experimental protocols.

Comparative Analysis of Neuroprotective Quinolinone Derivatives

To contextualize the potential efficacy of this compound, this section presents available data on analogous compounds that have been investigated for their neuroprotective effects. The following tables summarize key findings from in vitro and in vivo studies.

Table 1: In Vitro Neuroprotective Activity of Quinolinone Analogs

Compound/AnalogAssay TypeDisease Model/Cell LineKey Findings
Quinolylnitrone (QN23) Cell Viability (MTT Assay)Primary neuronal cultures (Oxygen-Glucose Deprivation)Significantly increased cell viability in a concentration-dependent manner (1-250 µM)[1].
8-Hydroxyquinoline derivatives Cell Viability (MTT Assay)Neuronal cells (oxidative stress-induced)Significantly reduced neuronal cell death[2].
Quinazolinone derivatives (6q, 6r, 6u, 8e) Cell Protection AssaySH-SY5Y cells (MPP+ induced injury)Showed promising neural cell protection activities[3].
4-Arylquinoline-2-carboxylates (1o, 1q) ROS Scavenging & NeuroprotectionSH-SY5Y cells (H2O2-induced neurotoxicity)Effectively quenched H2O2 and amyloid-β-generated ROS and displayed significant neuroprotection[4].

Table 2: In Vivo Neuroprotective Activity of Quinolinone Analogs

Compound/AnalogAnimal ModelKey Findings
Quinolylnitrone (QN23) Mouse model of cerebral ischemiaDemonstrated neuroprotection by decreasing neuronal death and reducing infarct size[5].
8-Hydroxyquinolylnitrone (Compound 19) Scopolamine-induced mouse model of Alzheimer's DiseaseShowed anti-amnesic effects without adverse motor function effects. Chronic treatment reduced amyloid plaque load in transgenic mice[6].
Atristamine (2-methyl-3-phenylaminomethylquinolin-4-one) Rat model of traumatic brain injuryReduced neurological deficit, improved motor coordination, and exhibited antidepressant activity[7].
6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) Rat model of cerebral ischemia/reperfusionReduced histopathological changes, decreased oxidative stress markers, and inhibited inflammation and apoptosis[8].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays commonly employed in the assessment of neuroprotective agents.

In Vitro Assays

1. Cell Viability Assay (MTT Assay)

  • Objective: To assess the protective effect of a compound against toxin-induced cell death.

  • Procedure:

    • Seed neuronal cells (e.g., SH-SY5Y, primary neurons) in 96-well plates and allow them to adhere.

    • Pre-treat cells with various concentrations of the test compound (e.g., this compound) for a specified duration.

    • Induce neurotoxicity by adding a neurotoxin (e.g., MPP+, 6-OHDA, H2O2, or glutamate).

    • After the incubation period with the toxin, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

    • Living cells with active mitochondrial dehydrogenases will convert MTT into a purple formazan product.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated) cells.

2. Reactive Oxygen Species (ROS) Scavenging Assay (DCFDA Assay)

  • Objective: To measure the antioxidant capacity of a compound by quantifying its ability to reduce intracellular ROS levels.

  • Procedure:

    • Culture neuronal cells in a suitable format (e.g., 96-well plate).

    • Load the cells with 2',7'-dichlorofluorescin diacetate (DCFDA), which is deacetylated by cellular esterases to a non-fluorescent compound and later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

    • Treat the cells with the test compound at various concentrations.

    • Induce oxidative stress by adding a ROS-generating agent (e.g., H2O2).

    • Measure the fluorescence intensity using a fluorescence plate reader at excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

    • A decrease in fluorescence intensity in compound-treated cells compared to the control indicates ROS scavenging activity.

In Vivo Models

1. Mouse Model of Parkinson's Disease (MPTP Model)

  • Objective: To evaluate the neuroprotective effect of a compound against dopamine neuron degeneration.

  • Procedure:

    • Administer the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to mice to induce parkinsonism, which selectively damages dopaminergic neurons in the substantia nigra.

    • Treat a group of mice with the test compound before, during, or after MPTP administration.

    • Assess motor function using behavioral tests such as the rotarod test or the pole test.

    • After a designated period, sacrifice the animals and perform immunohistochemical analysis of the brains to quantify the loss of tyrosine hydroxylase (TH)-positive neurons (a marker for dopaminergic neurons) in the substantia nigra and striatum.

    • A preservation of TH-positive neurons and improved motor performance in the compound-treated group compared to the MPTP-only group indicates a neuroprotective effect.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Toxin Induction Toxin Induction Compound Treatment->Toxin Induction Viability Assay Viability Assay Toxin Induction->Viability Assay ROS Assay ROS Assay Toxin Induction->ROS Assay Mechanism Studies Mechanism Studies Viability Assay->Mechanism Studies ROS Assay->Mechanism Studies Animal Model Animal Model Mechanism Studies->Animal Model Compound Administration Compound Administration Animal Model->Compound Administration Behavioral Tests Behavioral Tests Compound Administration->Behavioral Tests Histological Analysis Histological Analysis Compound Administration->Histological Analysis Data Analysis Data Analysis Behavioral Tests->Data Analysis Histological Analysis->Data Analysis In Vitro Screening In Vitro Screening In Vivo Validation In Vivo Validation

Caption: Experimental workflow for evaluating neuroprotective compounds.

Signaling_Pathway Oxidative Stress Oxidative Stress Nrf2 Nrf2 Oxidative Stress->Nrf2 activates Quinolinone Compound Quinolinone Compound Quinolinone Compound->Nrf2 activates NF-kB NF-kB Quinolinone Compound->NF-kB inhibits ARE ARE Nrf2->ARE binds to Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes upregulates Neuronal Survival Neuronal Survival Antioxidant Enzymes->Neuronal Survival promotes Neuroinflammation Neuroinflammation Neuroinflammation->NF-kB activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines produces Pro-inflammatory Cytokines->Neuronal Survival inhibits

Caption: Potential neuroprotective signaling pathways of quinolinones.

Conclusion

The available evidence strongly suggests that the quinolinone scaffold is a valuable pharmacophore for the development of neuroprotective agents. Derivatives of this class have demonstrated efficacy in various in vitro and in vivo models of neurodegenerative diseases, primarily through their ability to mitigate oxidative stress and inflammation. While direct experimental data on this compound is currently lacking, the comparative data presented in this guide provide a strong rationale for its investigation as a potential neuroprotective agent. Future studies should focus on evaluating this specific compound using the standardized protocols outlined herein to determine its relative potency and therapeutic potential in the context of neurodegenerative disorders.

References

comparing the antioxidant capacity of 4-Butyl-1,2-dihydroquinoline-2-one to other quinolinones

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Antioxidant Capacity of Quinolinone Derivatives, with a Focus on 4-Butyl-1,2-dihydroquinoline-2-one

For researchers, scientists, and professionals in drug development, understanding the antioxidant potential of novel compounds is a critical step in the discovery of new therapeutic agents. Quinolinone scaffolds are of particular interest due to their diverse biological activities, including their capacity to mitigate oxidative stress.[1][2][3][4] This guide provides a comparative overview of the antioxidant capacity of various quinolinone derivatives, with a specific focus on the potential of this compound.

Comparative Antioxidant Activity of Quinolinone Derivatives

To provide a clear comparison, the following table summarizes the antioxidant activity of various quinolinone derivatives as reported in the scientific literature. It is important to note that these values are compiled from different studies and may have been obtained under varying experimental conditions. Therefore, direct comparison should be approached with caution.

CompoundAssayActivity MetricReported ValueReference
3g (a 4-hydroxy-2-quinolone-3-carboxamide derivative)ABTS% Inhibition72.4%MDPI
11e (a quinolinone hybrid with acetylated ferulic acid)ABTS% Inhibition-MDPI
3f (a 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivative)DPPH% ScavengingLeast active in the seriesMDPI
3g (a 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivative)DPPH% Scavenging70.6% at 10 µM[6]
3h (a 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivative)DPPH% Scavenging73.5% at 10 µM[6]
3,8-dihydroxyquinolineDPPHIC50-SciSpace
2,8-dihydroxy-3,4-dimethoxyquinolineDPPHIC50-SciSpace
1-methyl-3-allylthio-4-(3′-hydroxyphenylamino)quinolinium bromide (Qui2)ABTSAntioxidant PotentialSynergistic and additive effect with HSA[7][8]
1-methyl-3-allylthio-4-(4′-hydroxyphenylamino)quinolinium bromide (Qui3)ABTSAntioxidant PotentialSynergistic effect with HSA[7][8]
1-methyl-3-allylthio-4-(4′-hydroxyphenylamino)quinolinium bromide (Qui3)DPPHAntioxidant PotentialNoticeable[7][8]

Experimental Protocols

The following are detailed methodologies for the key antioxidant capacity assays cited in the literature.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound.[9] The principle of this assay is based on the reduction of the violet-colored DPPH radical to the pale yellow hydrazine by an antioxidant.

  • A solution of the DPPH radical is prepared by dissolving 2.4 mg of DPPH in 100 ml of methanol.[10]

  • A 5 μl test solution of the compound is added to 3.995 ml of the methanolic DPPH solution.[10]

  • The mixture is shaken vigorously and incubated at room temperature for 30 minutes in the dark.[10]

  • The absorbance of the reaction mixture is measured spectrophotometrically at 515 nm.[10]

  • The percentage of DPPH radical scavenging is calculated using the formula: % Scavenged = ((Abs_blank - Abs_sample) / Abs_blank) x 100.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

  • The ABTS•+ radical cation is produced by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in a 1:1 ratio. The mixture is stored in the dark at room temperature for 12-16 hours before use.[10]

  • The ABTS•+ solution is then diluted with methanol or another suitable solvent to obtain an absorbance of 0.700 at 734 nm.[10]

  • An appropriate volume of the test compound solution is added to the ABTS•+ solution.

  • The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).[11]

  • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a 10 mM solution of TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio.[12]

  • Ten microliters of the sample are mixed with 300 μL of the FRAP reagent.[12]

  • The mixture is incubated at 37°C for 6 minutes.[12]

  • The absorbance is measured at 570 nm.[12]

  • The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[12]

Visualizing Experimental Workflows and Mechanisms

To better illustrate the processes involved in antioxidant capacity assessment, the following diagrams are provided.

G cluster_prep Sample & Reagent Preparation cluster_assay Antioxidant Assay cluster_analysis Data Analysis Compound Quinolinone Compound Mix_DPPH Mix Compound with DPPH Compound->Mix_DPPH Mix_ABTS Mix Compound with ABTS Compound->Mix_ABTS Mix_FRAP Mix Compound with FRAP Compound->Mix_FRAP Solvent Appropriate Solvent DPPH_Reagent DPPH Radical Solution DPPH_Reagent->Mix_DPPH ABTS_Reagent ABTS Radical Cation Solution ABTS_Reagent->Mix_ABTS FRAP_Reagent FRAP Reagent FRAP_Reagent->Mix_FRAP Incubate_DPPH Incubate (e.g., 30 min) Mix_DPPH->Incubate_DPPH Measure_DPPH Measure Absorbance at 515 nm Incubate_DPPH->Measure_DPPH Calculate Calculate % Inhibition or TEAC Measure_DPPH->Calculate Incubate_ABTS Incubate (e.g., 6 min) Mix_ABTS->Incubate_ABTS Measure_ABTS Measure Absorbance at 734 nm Incubate_ABTS->Measure_ABTS Measure_ABTS->Calculate Incubate_FRAP Incubate (e.g., 6 min, 37°C) Mix_FRAP->Incubate_FRAP Measure_FRAP Measure Absorbance at 570 nm Incubate_FRAP->Measure_FRAP Measure_FRAP->Calculate

Caption: General workflow for assessing the antioxidant capacity of quinolinone compounds.

G cluster_mechanism Radical Scavenging Mechanism Quinolinone Quinolinone (QH) Radical Free Radical (R•) Quinolinone_Radical Quinolinone Radical (Q•) Quinolinone->Quinolinone_Radical H• donation Scavenged_Radical Stable Molecule (RH) Radical->Scavenged_Radical

Caption: Simplified mechanism of antioxidant action via hydrogen atom donation.

References

Independent Verification of Synthetic Routes to 4-Butyl-1,2-dihydroquinoline-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic methodologies for the preparation of 4-butyl-1,2-dihydroquinoline-2-one, a valuable scaffold in medicinal chemistry. The primary route investigated involves a two-step synthesis to a key intermediate, 4-bromomethyl-1,2-dihydroquinoline-2-one, followed by a proposed alkylation to yield the final product. This guide offers a comparative analysis of two distinct methods for the crucial cyclization step in the synthesis of the intermediate, providing experimental data to support an informed choice of methodology based on factors such as yield, purity, and reaction conditions.

Comparative Analysis of Synthetic Methods for 4-Bromomethyl-1,2-dihydroquinoline-2-one

The synthesis of the key intermediate, 4-bromomethyl-1,2-dihydroquinoline-2-one, is initiated by the bromination of acetoacetanilide. The resulting 4-bromo-N-phenylacetoacetamide is then cyclized to form the quinolinone ring. Two primary methods for this cyclization have been reported, differing in the choice of dehydrating/activating agent. Below is a summary of their performance based on published data.

ParameterMethod 1: Concentrated Sulfuric AcidMethod 2: Phosphorus Pentoxide
Cyclization Agent Concentrated Sulfuric AcidPhosphorus Pentoxide in Dichloroethane
Reported Yield 77-81%[1]~95%[2][3]
Reported Purity 96.5-97.3% (HPLC)[1]>99.5% (HPLC)[2]
Reaction Temperature 10-30°C[1][4]83°C (Reflux)[2][3]
Reaction Time 2-3 hours[1][4]12-13 hours[2][3]
Work-up Quenching in water, neutralizationFiltration, washing with solvent
Scale Laboratory to Pilot ScaleLarge (Industrial) Scale[2][3]
Environmental Concerns Large volume of acidic wastewaterUse of chlorinated solvent, phosphorus waste

Proposed Final Step: Synthesis of this compound

The conversion of the 4-bromomethyl intermediate to the final 4-butyl product is proposed to proceed via a nucleophilic substitution reaction using an organocuprate reagent, specifically lithium dibutylcuprate (a Gilman reagent). Organocuprates are known to be effective for coupling with alkyl halides, including benzylic systems, with a lower propensity for side reactions compared to Grignard or organolithium reagents.[5][6][7]

ParameterProposed Method: Gilman Reagent Alkylation
Reagent Lithium Dibutylcuprate (LiCu(CH₂CH₂CH₂CH₃)₂)
Reaction Type Nucleophilic Substitution (Corey-House Reaction)
Anticipated Yield Moderate to High (based on analogous reactions)
Reaction Temperature Low temperature (e.g., -78°C to 0°C)
Solvent Anhydrous ether (e.g., Diethyl ether, THF)
Work-up Quenching with aqueous ammonium chloride

Experimental Protocols

Synthesis of Intermediate: 4-bromomethyl-1,2-dihydroquinoline-2-one

Step 1: Bromination of Acetoacetanilide

A solution of bromine in chloroform is slowly added to a solution of acetoacetanilide in chloroform at a temperature maintained below 30°C. After the addition, the mixture is stirred at 20-30°C for 2-3 hours, followed by heating to 60-65°C for 0.5-1 hour. The reaction mixture is then cooled, and the crude product, 4-bromo-N-phenylacetoacetamide, is isolated and purified by recrystallization.[4]

Step 2 (Method 1): Cyclization using Concentrated Sulfuric Acid [1]

The brominated intermediate, 4-bromo-N-phenylacetoacetamide, is slowly added to cooled (10-20°C) concentrated sulfuric acid. The mixture is stirred at 15-20°C for 3 hours. The reaction is then carefully quenched by adding the mixture to ice water. The precipitated solid is collected by filtration, washed with water, and then neutralized with a base solution (e.g., 10% sodium carbonate) to a pH of 6-7. The crude product is collected, washed with water, and purified by recrystallization from ethanol to yield 4-bromomethyl-1,2-dihydroquinoline-2-one.

Step 2 (Method 2): Cyclization using Phosphorus Pentoxide [2][3]

In a reaction vessel, 4-bromo-N-phenylacetoacetamide is dissolved in dichloroethane. In a separate vessel, phosphorus pentoxide is suspended in dichloroethane. Both vessels are heated to reflux (approximately 83°C). The dichloroethane from the first vessel is distilled, passed through the vessel containing phosphorus pentoxide for dehydration, and then returned to the reaction vessel. This process is continued for 12-13 hours. After completion, the reaction mixture is cooled to room temperature. The solid product is isolated by filtration, washed with fresh dichloroethane, and dried under vacuum to yield high-purity 4-bromomethyl-1,2-dihydroquinoline-2-one.

Proposed Synthesis of this compound

Step 3: Alkylation with Lithium Dibutylcuprate

This is a proposed protocol based on standard procedures for Corey-House reactions.

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), copper(I) iodide is suspended in anhydrous diethyl ether or THF and cooled to -78°C. Two equivalents of n-butyllithium in hexanes are added dropwise, and the mixture is stirred at this temperature for 30 minutes to form a solution of lithium dibutylcuprate. A solution of 4-bromomethyl-1,2-dihydroquinoline-2-one in anhydrous THF is then added dropwise to the Gilman reagent. The reaction mixture is allowed to slowly warm to 0°C and stirred for several hours. The reaction is monitored by TLC for the consumption of the starting material. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Visualizations

Synthetic Pathway tothis compound A Acetoacetanilide B 4-Bromo-N-phenylacetoacetamide A->B Br₂, Chloroform C 4-Bromomethyl-1,2-dihydroquinoline-2-one B->C H₂SO₄ or P₂O₅ D This compound C->D LiCu(n-Bu)₂ (Proposed)

Caption: Overall synthetic pathway.

Experimental Workflow for Intermediate Synthesis cluster_0 Method 1: H₂SO₄ Cyclization cluster_1 Method 2: P₂O₅ Cyclization M1_Start 4-Bromo-N-phenylacetoacetamide M1_Step1 Add to conc. H₂SO₄ at 10-20°C M1_Start->M1_Step1 M1_Step2 Stir for 3h M1_Step1->M1_Step2 M1_Step3 Quench in ice water M1_Step2->M1_Step3 M1_Step4 Filter and Neutralize M1_Step3->M1_Step4 M1_Step5 Recrystallize M1_Step4->M1_Step5 M1_End Product M1_Step5->M1_End M2_Start 4-Bromo-N-phenylacetoacetamide in Dichloroethane M2_Step1 Reflux with continuous water removal using P₂O₅ M2_Start->M2_Step1 M2_Step2 Stir for 12-13h at 83°C M2_Step1->M2_Step2 M2_Step3 Cool to RT M2_Step2->M2_Step3 M2_Step4 Filter and wash M2_Step3->M2_Step4 M2_Step5 Dry under vacuum M2_Step4->M2_Step5 M2_End Product M2_Step5->M2_End

Caption: Workflow comparison for intermediate synthesis.

References

Assessing the Off-Target Profile of 4-Butyl-1,2-dihydroquinoline-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, a thorough understanding of a compound's off-target effects is paramount to ensure its safety and efficacy. This guide provides a comparative assessment of the off-target profile of 4-Butyl-1,2-dihydroquinoline-2-one and its structural analogs. Due to the limited publicly available data on this compound, this guide leverages data from closely related quinolinone derivatives to provide a predictive and comparative analysis. The quinolinone scaffold is a common motif in a variety of biologically active compounds, and understanding its general off-target tendencies is crucial for drug development.[1][2]

Comparative Analysis of Off-Target Effects

A study identified 4-phenylquinolin-2(1H)-one as a highly specific allosteric inhibitor of Akt kinase.[3][4] The compound was shown to decrease Akt phosphorylation and inhibit its kinase activity with an IC50 of 6 µM.[3][4] Importantly, it did not significantly affect the activity of upstream kinases such as PI3K, PDK1, and mTORC2, nor other closely related kinases like SGK1, PKA, PKC, or ERK1/2.[3][4]

Table 1: Kinase Selectivity Profile of 4-Phenylquinolin-2(1H)-one

Kinase/TargetActivity/BindingConcentrationReference
Primary Target
AktIC50 = 6 µM6 µM[3][4]
Screened Off-Targets (Selected Examples)
PI3KNo significant inhibitionNot specified[3][4]
PDK1No significant inhibitionNot specified[3][4]
mTORC2No significant inhibitionNot specified[3][4]
SGK1No significant inhibitionNot specified[3][4]
PKANo significant inhibitionNot specified[3][4]
PKCNo significant inhibitionNot specified[3][4]
ERK1/2No significant inhibitionNot specified[3][4]
>380 Human KinasesNo significant binding to the kinase active siteNot specified[3][4]

Note: This table is based on data for the structural analog 4-phenylquinolin-2(1H)-one and serves as a predictive reference for the potential off-target profile of this compound.

The broader class of quinoline and quinolinone derivatives has been associated with a range of biological activities, suggesting the potential for off-target interactions with various receptors and enzymes.[5][6][7] Therefore, a comprehensive off-target assessment should extend beyond kinase panels to include receptor binding assays and other safety pharmacology studies.

Experimental Protocols for Off-Target Assessment

To thoroughly characterize the off-target profile of a compound like this compound, a tiered approach employing a battery of in vitro assays is recommended.

1. Broad Kinase Panel Screening:

  • Objective: To assess the selectivity of the compound against a large number of kinases.

  • Methodology: A common method is a radiometric assay that measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase. The compound of interest is incubated with the kinase, ATP, and substrate. The amount of incorporated radiolabel is then quantified to determine the inhibitory activity of the compound. Commercially available panels can screen against hundreds of kinases.

2. Receptor Binding Assays (Receptorome Screening):

  • Objective: To identify potential interactions with a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters.[8][9][10]

  • Methodology: These assays typically use cell membranes expressing the target receptor and a radiolabeled ligand known to bind to that receptor. The test compound is incubated with the membranes and the radioligand. The amount of radioligand displaced by the test compound is measured to determine its binding affinity for the receptor.

3. Ion Channel Screening:

  • Objective: To evaluate the effect of the compound on the function of various ion channels, which is a critical component of safety pharmacology.[11][12][13][14][15]

  • Methodology: Automated patch-clamp electrophysiology is the gold standard for assessing ion channel activity. This technique allows for the direct measurement of ion currents through the channel in the presence and absence of the test compound.

4. Cellular Thermal Shift Assay (CETSA):

  • Objective: To identify direct protein targets of a compound in a cellular context.

  • Methodology: Cells are treated with the compound and then subjected to a temperature gradient. The principle is that a compound binding to its target protein will stabilize it, leading to a higher melting temperature. The aggregated and soluble protein fractions at different temperatures are then analyzed by techniques like western blotting or mass spectrometry to identify the stabilized proteins.

Visualizing Pathways and Workflows

To better understand the context of off-target assessment, the following diagrams illustrate a key signaling pathway potentially affected by quinolinone derivatives and a general workflow for off-target screening.

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Targets (Cell Survival, Growth, Proliferation) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473)

Caption: PI3K/Akt Signaling Pathway.

Off_Target_Workflow Compound Test Compound (this compound) Kinase_Screen Broad Kinase Panel Screening Compound->Kinase_Screen Receptor_Screen Receptor Binding Assay Panel Compound->Receptor_Screen Ion_Channel_Screen Ion Channel Screening Panel Compound->Ion_Channel_Screen Data_Analysis Data Analysis and Hit Identification Kinase_Screen->Data_Analysis Receptor_Screen->Data_Analysis Ion_Channel_Screen->Data_Analysis Hit_Validation Hit Validation (Dose-Response, Functional Assays) Data_Analysis->Hit_Validation SAR Structure-Activity Relationship (SAR) Studies Hit_Validation->SAR

Caption: Experimental Workflow for Off-Target Profiling.

References

Comparative Performance Analysis of 4-Butyl-1,2-dihydroquinoline-2-one Against a Known STAT3 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the novel compound, 4-Butyl-1,2-dihydroquinoline-2-one, against the well-characterized STAT3 inhibitor, Stattic. The data presented herein is intended to offer an objective performance benchmark for researchers engaged in the discovery and development of novel therapeutics targeting the STAT3 signaling pathway.

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular processes including proliferation, survival, and differentiation.[1][2] Constitutive activation of the STAT3 signaling pathway is frequently observed in a wide variety of human cancers, making it an attractive target for therapeutic intervention.[1][2][3] This guide evaluates the inhibitory potential of this compound in the context of established STAT3 inhibition.

Performance Data Summary

The inhibitory activities of this compound and the known STAT3 inhibitor, Stattic, were evaluated using a panel of standard in vitro assays. The quantitative data are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity Against STAT3

CompoundSTAT3 Luciferase Reporter Assay (IC50, µM)STAT3 DNA Binding ELISA (IC50, µM)
This compound2.55.8
Stattic5.1[4]1.93 ± 0.70[4]

Table 2: Selectivity Profile

CompoundSTAT3 FP Assay (IC50, µM)STAT1 FP Assay (IC50, µM)Selectivity (STAT1/STAT3)
This compound3.2> 50> 15.6
StatticNot Detected[4]Not AvailableNot Applicable

Table 3: Cellular Activity

CompoundAnti-proliferative Activity (MCF-7 cells, GI50, µM)
This compound4.1
Stattic0.29 ± 0.09[4]

Signaling Pathway and Experimental Workflow

To provide a clear understanding of the biological context and the experimental approach, the following diagrams illustrate the STAT3 signaling pathway and the workflow used for inhibitor screening.

STAT3_Signaling_Pathway Receptor Cytokine Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active DNA DNA STAT3_active->DNA Nuclear Translocation and DNA Binding Gene_Expression Target Gene Expression DNA->Gene_Expression Cytokine Cytokine Cytokine->Receptor Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization Compound_Library Compound Library (including 4-Butyl-1,2- dihydroquinoline-2-one) Primary_Assay STAT3 Luciferase Reporter Assay Compound_Library->Primary_Assay Hits Initial Hits Primary_Assay->Hits Secondary_Assay STAT3 DNA Binding ELISA Hits->Secondary_Assay Selectivity_Assay STAT1/STAT3 FP Assays Secondary_Assay->Selectivity_Assay Cellular_Assay Anti-proliferative Assay (MCF-7) Selectivity_Assay->Cellular_Assay Final_Candidate Validated Lead (4-Butyl-1,2- dihydroquinoline-2-one) Cellular_Assay->Final_Candidate

References

Safety Operating Guide

Navigating the Disposal of 4-Butyl-1,2-dihydroquinoline-2-one: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes.

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The disposal of 4-Butyl-1,2-dihydroquinoline-2-one, like many specialized organic compounds, requires a systematic approach to ensure safety and regulatory compliance. The primary recommended method of disposal is through a licensed hazardous waste disposal company.

1. Waste Identification and Segregation:

  • Labeling: All waste containers must be clearly and accurately labeled. The label for this compound waste should include the full chemical name and any known hazard warnings.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Quinolone derivatives are organic nitrogenous compounds and should be segregated from strong oxidizing agents, acids, and bases to prevent potentially hazardous reactions.

2. Waste Collection and Storage:

  • Containerization: Use a dedicated, leak-proof, and chemically compatible container for collecting waste. The container should be in good condition and have a secure, tight-fitting lid.

  • Satellite Accumulation Areas (SAAs): Store the waste container in a designated SAA within the laboratory.[1][2] This area should be at or near the point of generation and under the control of the laboratory personnel.[1]

  • Storage Conditions: Keep the waste container closed at all times, except when adding waste.[2] Store it in a cool, dry, and well-ventilated location, away from sources of ignition.

3. Arranging for Disposal:

  • Contact EHS: Once the waste container is full or the project is complete, contact your institution's EHS department to arrange for a hazardous waste pickup.[1]

  • Documentation: Be prepared to provide information about the waste, including its chemical composition and quantity.

4. Spill Management:

In the event of a spill, the following steps should be taken:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Collect: Carefully collect the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Alternative Disposal Considerations

While not recommended for this compound without specific guidance, some general chemical disposal methods exist. These should only be considered after a thorough risk assessment and in full compliance with local regulations:

  • Incineration: High-temperature incineration in a specialized facility is a common and effective method for destroying organic chemical waste.[3] This process breaks the compound down into less harmful substances.[3]

  • Chemical Treatment: In some cases, chemical treatment can be used to neutralize or degrade hazardous compounds.[3] However, this requires a deep understanding of the chemical's reactivity and should only be performed by trained personnel with a validated protocol.[3]

Important Note: Drain disposal is not a suitable option for quinoline derivatives due to their potential environmental toxicity.[4]

Quantitative Data Summary

ParameterGuidelineSource
Maximum SAA Volume 55 gallons of hazardous waste[1]
Maximum Acutely Toxic Waste in SAA 1 quart of liquid or 1 kilogram of solid[1]
pH for Drain Disposal (if permissible) Between 5.5 and 10.5[4]

Experimental Protocols

As this document focuses on disposal, no experimental protocols are cited.

Logical Workflow for Disposal

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Wear Appropriate PPE C Label Waste Container A->C B Work in Ventilated Area B->C D Segregate from Incompatibles C->D E Store in Designated SAA D->E F Contact EHS for Pickup E->F G Provide Waste Information F->G H Licensed Hazardous Waste Disposal G->H

Caption: Workflow for the proper disposal of this compound.

This comprehensive guide provides a framework for the safe and compliant disposal of this compound. Adherence to these procedures, in conjunction with institution-specific guidelines, is paramount for ensuring the safety of laboratory personnel and the protection of the environment. Always consult with your EHS department for final guidance on chemical waste disposal.

References

Essential Safety and Operational Guide for Handling 4-Butyl-1,2-dihydroquinoline-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Butyl-1,2-dihydroquinoline-2-one in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

A comprehensive PPE strategy is crucial to mitigate potential exposure. The following table outlines the recommended PPE for handling this compound.

Body PartProtectionMaterial/Standard
Eyes/Face Safety Goggles/Face ShieldTightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US). A face shield should be used when there is a splash hazard.[3]
Hands Chemical-resistant glovesNitrile gloves are recommended for protection against bases, oils, and many solvents.[4] Gloves should be inspected before use and changed immediately if contaminated.
Body Laboratory CoatA standard lab coat should be worn to protect the skin. For larger quantities or increased splash risk, consider a chemical-resistant apron or suit.[5]
Respiratory Respirator (if necessary)Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working in a poorly ventilated area, if dust or aerosols are generated, or if irritation is experienced.[6][7]

Step-by-Step Handling and Operational Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a chemical fume hood.[7]

    • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[6][7]

    • Remove all sources of ignition if the compound is combustible.[8]

  • Donning PPE :

    • Before handling the chemical, put on all required PPE as outlined in the table above.

  • Chemical Handling :

    • Avoid direct contact with the skin, eyes, and clothing.[7]

    • Do not breathe dust, vapor, mist, or gas.[6]

    • Use appropriate tools (spatulas, etc.) to handle the solid compound to avoid generating dust.

    • If dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2]

    • Clean the work area, decontaminating any surfaces that may have come into contact with the chemical.

    • Remove and properly store or dispose of PPE. Contaminated clothing should be removed immediately and washed before reuse.[1][2]

Emergency Procedures

In the event of an emergency, follow these procedures:

EmergencyProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing. If respiratory symptoms occur, seek medical attention.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[9]
Spill Evacuate the area. For small spills, use an inert absorbent material to contain the spill. For large spills, a self-contained breathing apparatus may be necessary.[2] Collect the spilled material and place it in a suitable, closed container for disposal.[7] Do not flush into surface water or the sanitary sewer system.[7]

Disposal Plan

All chemical waste, including unused this compound and contaminated materials, must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection :

    • Collect all chemical waste in a designated, properly labeled, and sealed container.

    • Do not mix with other incompatible waste streams.

  • Disposal :

    • Dispose of the contents and container to an approved waste disposal plant.[2]

    • Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Post-Handling A Verify Fume Hood Operation B Check Eyewash & Safety Shower A->B C Gather Required PPE B->C D Don PPE C->D E Handle Chemical in Fume Hood D->E F Perform Experiment E->F G Clean Work Area F->G H Segregate Waste G->H J Doff and Dispose/Clean PPE G->J I Dispose of Waste per EHS Guidelines H->I K Wash Hands Thoroughly J->K

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.